Pyrazole, 5-benzoyl-4-bromo-1-methyl-
Description
The exact mass of the compound (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone is 263.98983 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrazole, 5-benzoyl-4-bromo-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole, 5-benzoyl-4-bromo-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-14-10(9(12)7-13-14)11(15)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWGCQRDQKGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone, a substituted pyrazole with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, this document outlines a plausible synthetic pathway, predicted physicochemical properties, and detailed analytical characterization methods based on established chemical principles and data from closely related analogues. Furthermore, it delves into the broader context of the biological significance of the pyrazole scaffold, highlighting potential applications for this molecule in therapeutic development. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole nucleus serves as a key pharmacophore in numerous clinically approved drugs. Its structural features allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.
The incorporation of a bromo-substituent, a methyl group, and a phenylmethanone moiety, as in the case of (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone, offers a unique combination of functionalities. The bromine atom can act as a handle for further synthetic transformations, such as cross-coupling reactions, while the ketone linkage and aromatic rings provide opportunities for hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition by enzymes and receptors.
This guide will provide a detailed exploration of (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone, from its synthesis to its potential applications, empowering researchers to unlock the therapeutic potential of this promising scaffold.
Synthesis and Mechanism
A plausible and efficient method for the synthesis of (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone is the Friedel-Crafts acylation of 4-bromo-1-methyl-1H-pyrazole with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
dot
Caption: Proposed synthesis of the target molecule via Friedel-Crafts acylation.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2][3]
-
Formation of the Acylium Ion: Benzoyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich pyrazole ring of 4-bromo-1-methyl-1H-pyrazole attacks the acylium ion. The acylation is expected to occur at the C5 position, which is activated by the N1-methyl group and less sterically hindered than the C3 position.
-
Deprotonation: A weak base, such as the chloride ion from the catalyst complex, removes the proton from the C5 position, restoring the aromaticity of the pyrazole ring and yielding the final product, (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone.
Detailed Experimental Protocol
Materials:
-
4-bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8)[4]
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical properties of (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-130 °C |
| Solubility | Soluble in chlorinated solvents, ethyl acetate, and acetone. Insoluble in water. |
| LogP | ~3.5 |
Spectroscopic Characterization
The structural elucidation of the synthesized compound would be confirmed by a combination of spectroscopic techniques.
dot
Caption: Key spectroscopic methods for structural characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons around 3.8-4.0 ppm. The pyrazole proton at the C3 position should appear as a singlet around 7.5-7.8 ppm. The aromatic protons of the phenyl ring will likely appear as a multiplet in the range of 7.2-8.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of 185-195 ppm. The carbon atoms of the pyrazole and phenyl rings will appear in the aromatic region (110-150 ppm). The methyl carbon should be observed around 35-40 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1650-1680 cm⁻¹ will correspond to the C=O stretching of the ketone. Bands in the region of 1500-1600 cm⁻¹ will be indicative of the C=C and C=N stretching vibrations of the aromatic rings.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] The title compound, (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The presence of the ketone functionality provides a key interaction point for binding to biological targets, while the brominated pyrazole ring allows for further diversification through reactions such as Suzuki, Heck, or Sonogashira cross-coupling. This enables the generation of libraries of compounds for screening against various disease targets.
Safety and Handling
While specific toxicity data for (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone is not available, it is prudent to handle the compound with care, following standard laboratory safety procedures for new chemical entities. Based on the safety data for structurally related brominated pyrazoles, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
(4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. By leveraging the information presented herein, researchers can confidently incorporate this valuable building block into their drug discovery programs, paving the way for the development of new and effective medicines.
References
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
- Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19, 717-778.
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
-
MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). (4-bromo-1-methyl-1h-pyrazol-5-yl)methanol. Retrieved from [Link]
-
Research and Reviews. (2016, February 12). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazol-5-ol. Retrieved from [Link]
-
Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-bromo-1-methyl-1h-pyrazol-5-yl)ethanone. Retrieved from [Link]
Sources
- 1. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. aksci.com [aksci.com]
- 7. kishida.co.jp [kishida.co.jp]
Technical Whitepaper: Design, Synthesis, and Utility of 5-Benzoyl-4-bromo-1-methylpyrazole
Executive Summary
In modern medicinal chemistry, the pyrazole heterocycle serves as a privileged bioisosteric scaffold, frequently utilized to improve the lipophilicity, metabolic stability, and protein-ligand interactions of therapeutic agents[1]. 5-Benzoyl-4-bromo-1-methylpyrazole is a highly functionalized, synthetic intermediate designed specifically for late-stage diversification in drug discovery programs. With a molecular formula of C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol , this compound features a strategically positioned C4-bromo substituent that acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions.
This technical guide details the physicochemical properties, mechanistic rationale for its synthesis, and standardized protocols for its generation and downstream application.
Physicochemical Profiling & Structural Analysis
Understanding the exact mass and topological properties of a synthetic building block is critical for tracking its progress through complex reaction workflows via Liquid Chromatography-Mass Spectrometry (LC-MS). The physical parameters of 5-benzoyl-4-bromo-1-methylpyrazole are summarized below.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 5-benzoyl-4-bromo-1-methylpyrazole |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Monoisotopic Mass (Exact Mass) | 263.9898 Da (for ⁷⁹Br) / 265.9878 Da (for ⁸¹Br) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N2, Carbonyl O) |
| Topological Polar Surface Area (TPSA) | 34.89 Ų |
| Rotatable Bonds | 2 |
Mechanistic Rationale & Synthetic Strategy
The synthesis of 5-benzoyl-4-bromo-1-methylpyrazole requires a sequential approach that prioritizes regiocontrol. As a Senior Application Scientist, it is vital to understand the causality behind each structural modification:
-
Causality of N-Methylation: Unsubstituted 1H-pyrazoles exhibit annular tautomerism, rapidly shifting the position of the N-H proton. This dynamic state complicates NMR characterization and leads to unpredictable regioisomeric mixtures during subsequent electrophilic substitutions[2]. Alkylating the N1 position with a methyl group locks the tautomeric state, ensuring strict regiocontrol and predictable structure-activity relationships (SAR).
-
Causality of Regioselective Bromination: The pyrazole ring is a π-excessive aromatic system. Electrophilic aromatic substitution (S_EAr) naturally favors the C4 position. Mechanistically, electrophilic attack at C4 generates a Wheland intermediate where the positive charge is delocalized across the carbon atoms without disrupting the stable lone-pair conjugation of the adjacent nitrogen atoms[3].
Experimental Protocol: Regioselective C4-Bromination
To ensure scientific integrity, the following methodology is designed as a self-validating system. We utilize N-bromosuccinimide (NBS) rather than elemental bromine (Br₂) to prevent over-oxidation and limit hazardous byproducts[3].
Step-by-Step Methodology
-
Substrate Dissolution: Dissolve 5-benzoyl-1-methylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that effectively stabilizes the polar transition state of the S_EAr mechanism, accelerating the reaction rate.
-
-
Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature suppresses radical-mediated pathways that could lead to off-target benzylic bromination at the N-methyl or benzoyl groups.
-
-
Electrophile Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), ensuring strict regioselectivity for the C4 position and preventing di-bromination.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C), stirring for 2–4 hours. Monitor the consumption of the starting material via TLC or LC-MS.
-
Quenching & Neutralization: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate acts as a reducing agent, converting any unreacted electrophilic bromine species into inert bromide ions, thereby preventing post-workup oxidative degradation.
-
-
Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers heavily with brine to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Analytical Validation (Self-Validating System)
To confirm the success of the protocol, the isolated compound must meet two analytical criteria:
-
¹H NMR (CDCl₃): The defining signature of successful C4-bromination is the complete disappearance of the sharp singlet typically found around δ 7.5–8.0 ppm (corresponding to the C4-H proton of the unbrominated pyrazole ring).
-
LC-MS: The mass spectrum must display a classic 1:1 isotopic doublet at m/z 265.0 [M+H]⁺ and 267.0 [M+H]⁺, confirming the incorporation of a single bromine atom (⁷⁹Br and ⁸¹Br).
Downstream Utility: Suzuki-Miyaura Cross-Coupling
The primary utility of 5-benzoyl-4-bromo-1-methylpyrazole lies in its capacity to undergo transition-metal-catalyzed functionalization. The C4-bromo moiety acts as a highly reactive synthetic handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. By reacting this intermediate with various aryl or heteroaryl boronic acids, researchers can rapidly generate diverse libraries of 4-aryl-5-benzoyl-1-methylpyrazoles. This modularity is essential for exploring chemical space and optimizing the binding affinity of kinase inhibitors or receptor antagonists.
Visualizing the Synthetic and Functionalization Workflow
Synthetic workflow and downstream functionalization of 5-benzoyl-4-bromo-1-methylpyrazole.
References
-
A Review On Pyrazole An Its Derivative International Journal of Creative Research Thoughts (IJCRT) [Link]
-
Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review International Journal of Novel Research and Development (IJNRD)[Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent The Journal of Organic Chemistry - ACS Publications[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles DSpace@MIT[Link]
Sources
Technical Guide: Physical Properties & Characterization of 5-Benzoyl-4-bromo-1-methylpyrazole
Executive Summary
5-Benzoyl-4-bromo-1-methylpyrazole (Systematic Name: (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone) is a critical heterocyclic intermediate utilized in the synthesis of p38 MAP kinase inhibitors, cannabinoid receptor antagonists, and PRMT5 inhibitors. Its structural core—a trisubstituted pyrazole—serves as a rigid scaffold that directs the spatial orientation of pharmacophores in drug discovery.
This guide provides a comprehensive analysis of its physicochemical properties, synthesis-dependent characteristics, and handling protocols.[1] Due to the compound's specialized nature as a research intermediate, specific property ranges are derived from structural activity relationship (SAR) data of closely related analogs (e.g., 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde) to ensure operational accuracy.
Chemical Identity & Structural Analysis[2][3][4][5]
The physicochemical behavior of this compound is governed by the steric and electronic interplay between the bulky benzoyl group at C5, the electron-withdrawing bromine at C4, and the methyl group at N1.
| Attribute | Detail |
| IUPAC Name | (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone |
| Common Name | 5-Benzoyl-4-bromo-1-methylpyrazole |
| Molecular Formula | C₁₂H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| SMILES | CN1N=CC(Br)=C1C(=O)C2=CC=CC=C2 |
| Key Functional Groups | Aryl Ketone (Benzoyl), Heteroaryl Bromide, N-Methyl Pyrazole |
Structural Logic & Sterics
-
Orthogonal Twisting: The steric clash between the N-methyl group and the phenyl ring of the benzoyl moiety forces the phenyl ring to twist out of coplanarity with the pyrazole core. This reduces
- stacking efficiency in the crystal lattice, typically lowering the melting point compared to N-unsubstituted analogs. -
Lipophilicity: The combination of the bromine atom and the benzoyl group significantly increases the partition coefficient (LogP), making the compound highly lipophilic and water-insoluble.
Physical Properties & Thermodynamic Constants
The following data represents the expected physicochemical profile for high-purity (>97%) research-grade material.
Physical State & Appearance[7]
-
Form: Crystalline solid or crystalline powder.
-
Color: Typically off-white to pale yellow. Deep yellow coloration often indicates impurities (e.g., oxidation byproducts or residual bromine).
-
Odor: Faint, characteristic aromatic odor.
Thermal & Density Data
| Property | Value / Range | Context & Causality |
| Melting Point | 90 – 120 °C (Estimated) | Analogous to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (MP: 96-105°C). The benzoyl group adds mass but steric twisting limits lattice energy. |
| Boiling Point | >350 °C (Predicted) | Decomposition likely occurs before boiling at atmospheric pressure. |
| Density | 1.55 ± 0.1 g/cm³ | High density attributed to the heavy bromine atom (Atomic Mass ~80). |
| Flash Point | >110 °C | Non-volatile solid; low flammability risk under standard conditions. |
Solubility Profile
-
Soluble: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Methanol, Chloroform.
-
Sparingly Soluble: Diethyl ether, Hexanes (often used as an anti-solvent for recrystallization).
-
Insoluble: Water (LogP ~2.5–3.0).
Synthesis & Purification Logic
The physical form of the final product is heavily dependent on the synthesis route. The two primary pathways dictate the impurity profile and purification strategy.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow from precursor selection to final physical form.
Figure 1: Synthesis workflow showing the bromination of the 5-benzoyl precursor. The electrophilic substitution selectively targets the C4 position due to electronic activation.
Purification Protocols
-
Recrystallization: For high-purity applications, recrystallization from hot Ethanol (EtOH) or an EtOH/Water mixture is the preferred method. The compound dissolves in hot EtOH and precipitates as needles or prisms upon cooling.
-
Flash Chromatography: If the crude contains significant unreacted starting material, silica gel chromatography using a Hexane/Ethyl Acetate gradient (typically 10% to 30% EtOAc) is required.
Spectral Characterization (Self-Validating)
To ensure the identity of the physical sample, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)[1][5][8][9]
-
¹H NMR (CDCl₃, 400 MHz):
- 4.10 - 4.20 ppm (3H, s): N-Methyl singlet. A sharp, distinct peak characteristic of N1-substitution.
- 7.40 - 7.80 ppm (5H, m): Benzoyl phenyl protons. Look for the multiplet pattern (2 ortho, 2 meta, 1 para).
- 7.50 - 7.60 ppm (1H, s): Pyrazole C3-H. This singlet confirms the C4 position is substituted (loss of coupling).
-
¹³C NMR:
-
Carbonyl (C=O): ~185 ppm.
-
C4-Br: ~95-100 ppm (Upfield shift due to heavy atom effect).
-
N-Methyl: ~38-42 ppm.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Pattern: Look for the characteristic 1:1 isotopic doublet for Bromine (
Br and Br).-
[M+H]⁺: Peaks at ~265 and 267 m/z.
-
Absence of the doublet indicates debromination or incorrect structure.
-
Handling, Safety & Stability
Hazard Identification (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Principle: As a halogenated aromatic ketone, assume potential for skin sensitization.
Storage Conditions
-
Temperature: 2-8°C (Refrigerated) is recommended for long-term storage to prevent slow debromination or oxidation.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Container: Amber glass vials to protect from light (photolytic cleavage of C-Br bond is possible over extended periods).
References
-
BenchChem. (2025).[1] Technical Guide: Physicochemical Properties of Pyrazole Derivatives. Retrieved from [1]
-
PubChem. (2025).[2] Compound Summary: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Analogous Structural Data). National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from
-
Google Patents. (2022). Patent US11479551B2: MTA-cooperative PRMT5 inhibitors. (Describes synthesis of 4-bromo-1-methyl-5-substituted pyrazoles). Retrieved from
Sources
Technical Guide: 4-Bromo-1-methyl-5-benzoylpyrazole
The following technical guide provides an in-depth profile of 4-bromo-1-methyl-5-phenylcarbonylpyrazole (commonly referred to as 4-bromo-1-methyl-5-benzoylpyrazole ). This compound is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents.
Synonyms, Synthesis, and Reactivity Profile
Compound Identity & Synonyms
Primary IUPAC Name: (4-Bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone[1]
This compound is frequently referenced in patent literature and internal laboratory databases using various nomenclature conventions. The term "phenylcarbonyl" is chemically equivalent to "benzoyl."
| Nomenclature Type | Synonym |
| Common Chemical Name | 4-Bromo-1-methyl-5-benzoylpyrazole |
| Descriptive Name | 4-Bromo-1-methyl-5-phenylcarbonylpyrazole |
| Inverted IUPAC | Methanone, (4-bromo-1-methyl-1H-pyrazol-5-yl)phenyl- |
| Structural Name | 5-Benzoyl-4-bromo-1-methyl-1H-pyrazole |
| CAS Registry Number | Note: Often custom-synthesized.[2] See Precursor CAS 84547-84-2 |
Physicochemical Properties (Calculated)
-
Molecular Formula: C₁₁H₉BrN₂O
-
Molecular Weight: 265.11 g/mol
-
LogP (Predicted): ~2.3 – 2.5
-
H-Bond Donors: 0
-
H-Bond Acceptors: 2 (N2, C=O)
-
Topological Polar Surface Area (TPSA): ~35 Ų
Strategic Synthesis Protocols
The synthesis of 4-bromo-1-methyl-5-benzoylpyrazole is rarely performed by direct benzoylation of the 4-bromo-1-methylpyrazole core due to regioselectivity issues (C5 lithiation can be unstable). The most robust industrial route involves the functionalization of the C5-carboxylic acid derivative.
Route A: The Weinreb Amide Pathway (Recommended)
This route ensures regiochemical integrity by establishing the C5-carbonyl bond before introducing the phenyl group.
-
Starting Material: 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 84547-84-2).
-
Activation: Conversion to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and a coupling agent (EDC·HCl or HATU).
-
Nucleophilic Addition: Treatment with Phenylmagnesium bromide (PhMgBr) at controlled temperatures (0°C to RT) to yield the ketone.
Route B: Post-Functionalization Bromination
Alternatively, the pyrazole ring can be constructed first, followed by regioselective bromination.
-
Cyclization: Reaction of methylhydrazine with 1-phenyl-1,3-butanedione (benzoylacetone) derivatives.
-
Bromination: Electrophilic aromatic substitution at the C4 position using N-bromosuccinimide (NBS) in DMF or Acetonitrile. Note: This route often yields regioisomeric mixtures (1-methyl-3-benzoyl vs. 1-methyl-5-benzoyl) requiring careful chromatographic separation.
Synthesis Workflow Diagram
Caption: Comparative synthetic pathways. Route A (Blue) offers superior regiocontrol via the Weinreb amide intermediate.
Reactivity & Applications in Drug Discovery
This scaffold is a "linchpin" intermediate, offering two orthogonal vectors for chemical expansion:
A. The C4-Bromo Vector (Suzuki-Miyaura Coupling)
The bromine atom at position 4 is highly activated for Palladium-catalyzed cross-coupling reactions.
-
Application: Introduction of biaryl systems common in kinase inhibitors (e.g., p38 MAPK, BRAF).
-
Protocol Tip: Use mild bases (K₂CO₃) and phosphine ligands like XPhos or SPhos to prevent competitive reaction at the ketone.
B. The C5-Benzoyl Vector (Carbonyl Chemistry)
The ketone moiety allows for diversification into alcohols, amines, or heterocycles.
-
Reduction: NaBH₄ reduction yields the secondary alcohol (chiral center generation).
-
Condensation: Reaction with hydrazines yields fused bicyclic systems (e.g., pyrazolo[4,3-d]pyridazines).
Reactivity Logic Diagram
Caption: Orthogonal reactivity profile allowing independent modification of the C4 and C5 positions.
Experimental Protocol: Weinreb Amide Synthesis (Representative)
Since the direct CAS is often custom, the synthesis from the acid (CAS 84547-84-2) is the industry standard validation step.
-
Reagents: Dissolve 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Coupling: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by DIPEA (2.5 eq).
-
Workup: Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3][4]
-
Grignard Step: Dissolve the isolated amide in dry THF. Cool to 0°C. Add PhMgBr (1.5 eq) dropwise. Quench with NH₄Cl after 2h.
Safety Note: Phenylmagnesium bromide is pyrophoric. All Grignard reactions must be performed under an inert atmosphere (Nitrogen or Argon).
References
-
ChemicalBook. Synthesis of 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (Demonstrates C5-functionalization logic).
-
PubChem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (Precursor CAS 84547-84-2).
-
Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Product Sheet.
-
ResearchGate. Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. (Context for pyrazole amide/ketone reactivity).
Sources
Technical Guide: Solubility Profiling of 5-Benzoyl-4-bromo-1-methylpyrazole
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 5-benzoyl-4-bromo-1-methylpyrazole . This guide is structured for researchers in medicinal chemistry and process development, focusing on the compound's behavior as a lipophilic intermediate often used in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, PRMT5).
Executive Summary
5-Benzoyl-4-bromo-1-methylpyrazole (Analogous CAS: 15803-02-8 for core scaffold) is a functionalized pyrazole intermediate characterized by a planar aromatic benzoyl group and a polarizable bromine substituent. Its solubility profile is critical for process optimization, specifically in recrystallization purification and reaction solvent selection (e.g., Suzuki-Miyaura couplings).
This guide provides a definitive framework for determining its solid-liquid equilibrium (SLE), predicting solvent behavior based on Structure-Property Relationships (SPR), and modeling thermodynamic parameters using the Apelblat and van’t Hoff equations.
Chemical Structure & Physicochemical Analysis
The solubility of 5-benzoyl-4-bromo-1-methylpyrazole is governed by the competition between its lipophilic domains (phenyl ring, methyl group) and its polar/H-bond accepting domains (carbonyl, pyrazole nitrogens).
-
Lipophilicity (LogP): Estimated ~2.5 – 3.2. The benzoyl and bromo groups significantly increase hydrophobicity compared to the parent pyrazole.
-
Crystal Lattice Energy: High melting point potential due to
- stacking between the pyrazole and phenyl rings, requiring polar aprotic solvents or elevated temperatures to disrupt the lattice. -
Solvation Potential:
-
H-Bond Acceptors: 2 (Carbonyl O, Pyrazole N2).[1]
-
H-Bond Donors: 0 (Aprotic).
-
Implication: Highly soluble in solvents capable of donating hydrogen bonds (e.g., Methanol, Ethanol) or having high dipole moments (DMSO, DMF).
-
Predicted Solubility Trends (SAR Analysis)
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions; disruption of lattice. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | H-bonding with carbonyl/pyrazole N. Temperature dependent. |
| Chlorinated | DCM, Chloroform | High | Dispersion forces and halogen bonding. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Dipole interactions; good for extraction. |
| Non-Polar | Hexane, Heptane | Very Low | Inability to overcome lattice energy. |
| Aqueous | Water, Buffers | Negligible | Hydrophobic effect dominates. |
Experimental Protocol: Solubility Determination
To generate precise mole fraction solubility data (
Reagents and Equipment[1][2][3][4][5][6][7]
-
Compound: 5-benzoyl-4-bromo-1-methylpyrazole (>98% purity).
-
Solvents: HPLC Grade (MeOH, EtOH, ACN, EtOAc, Toluene, Water).
-
Apparatus: Thermostatic orbital shaker (control
K), Syringe filters (0.45 m PTFE), HPLC (UV detector @ 254 nm).
Step-by-Step Workflow
The following DOT diagram illustrates the self-validating workflow for solubility measurement.
Caption: Standardized Isothermal Shake-Flask Workflow for Solubility Determination.
Calculation of Mole Fraction ( )
Convert the mass concentration (
Where:
-
: Mass of solute (derived from
).[1][2] -
: Mass of solvent.[1][2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Molecular weights of solute and solvent.[3]
Thermodynamic Modeling
Experimental solubility data should be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
Modified Apelblat Equation
This semi-empirical model is highly accurate for pyrazole derivatives in organic solvents:
-
A, B, C: Empirical parameters determined by multivariate regression.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
van't Hoff Equation
Used to determine the thermodynamic functions of dissolution:
-
Plot:
vs . -
Slope:
(Enthalpy of solution). -
Intercept:
(Entropy of solution).
Thermodynamic Parameters Interpretation
- (Endothermic): Solubility increases with temperature (Typical for this compound).
- : The dissolution process is non-spontaneous (requires energy input/mixing).
- : Driven by the increase in disorder as the crystal lattice breaks.
Purification & Process Applications
Based on the solubility differential, the following purification strategies are recommended for 5-benzoyl-4-bromo-1-methylpyrazole.
Recrystallization Strategy
-
Solvent System: Ethanol/Water or Methanol/Water.
-
Logic: The compound is moderately soluble in boiling ethanol (good solvent) but insoluble in water (anti-solvent).
-
Protocol:
-
Dissolve crude solid in boiling Ethanol (approx. 10-15 mL/g).
-
Hot filtration to remove insoluble mechanical impurities.
-
Slowly add warm Water until persistent turbidity is observed.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter crystals and wash with cold Ethanol/Water (1:1).
-
Reaction Solvent Selection[6]
-
Suzuki Couplings: Use 1,4-Dioxane or DMF (High solubility ensures homogeneity).
-
Bromination (Synthesis): Use Acetic Acid or DCM (Solubility allows controlled halogenation).
Representative Solubility Data (Simulated)
Note: While specific experimental values depend on the exact crystal polymorph, the following table represents the expected solubility profile for 4-bromo-5-acyl-pyrazoles based on SAR and literature analogs.
| Solvent | T (K) | Mole Fraction ( | Solubility Class |
| DMF | 298.15 | 150.2 | High |
| Acetone | 298.15 | 85.4 | High |
| Ethyl Acetate | 298.15 | 62.1 | Moderate-High |
| Methanol | 298.15 | 45.3 | Moderate |
| Ethanol | 298.15 | 32.8 | Moderate |
| Toluene | 298.15 | 18.5 | Low-Moderate |
| Water | 298.15 | < 0.01 | Insoluble |
Trend: Solubility follows the polarity and hydrogen-bonding capability:
References
-
General Pyrazole Synthesis & Properties
-
Deng, X., & Mani, N. S. (2010). "Reaction of 4-Chlorobenzaldehyde with Methylhydrazine." Organic Syntheses, 87, 226. Link
- Demonstrates solubility of pyrazole intermediates in Methanol and purification via precipit
-
-
Solubility Measurement Protocols
-
Shake-Flask Method Standards: Journal of Chemical & Engineering Data Guidelines for Solubility Measurements. Link
-
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Structural Analogs
-
Kurteva, V. B., & Petrova, M. A. (2014). "Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one." Journal of Chemical Education. (Describes recrystallization of acyl-pyrazoles from Dioxane-Water). Link
-
Sources
Safety data sheet (SDS) for 5-benzoyl-4-bromo-1-methylpyrazole
Executive Summary
Scope: This technical guide provides a comprehensive safety and handling framework for 5-benzoyl-4-bromo-1-methylpyrazole , a specialized halogenated heterocyclic intermediate often utilized in the synthesis of p38 MAP kinase inhibitors and other pharmaceutical scaffolds.
Critical Note on Identity: As a specialized research intermediate, this compound may not have a widely published Chemical Abstracts Service (CAS) number in public registries. The safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (e.g., 4-bromo-1-methyl-5-phenyl-1H-pyrazole) and standard operating procedures for halogenated nitrogen heterocycles.
Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.
Part 1: Chemical Identity & Characterization[1]
Nomenclature & Structure
-
IUPAC Name: (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone
-
Common Name: 5-Benzoyl-4-bromo-1-methylpyrazole
-
Molecular Formula: C₁₁H₉BrN₂O
-
Molecular Weight: ~265.11 g/mol
-
Structural Features:
Physical Properties (Predicted)
| Property | Value / Description | Rationale (SAR) |
| Physical State | Solid (Crystalline Powder) | Typical for aryl-substituted pyrazoles. |
| Color | Off-white to pale yellow | Conjugated system often imparts slight color. |
| Melting Point | 85–95 °C (Estimated) | Analog 4-bromo-1-methyl-5-phenylpyrazole melts ~86–90 °C. |
| Solubility | Low in Water; High in DMSO, DCM, EtOAc | Lipophilic halogen and aromatic rings. |
| Reactivity | Stable under ambient conditions. | Avoid strong reducing agents (ketone) and organometallics (C-Br bond). |
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Derived)
Based on the Read-Across Methodology from the analog 4-Bromo-1-methyl-5-phenyl-1H-pyrazole (CAS 105994-77-2) and general pyrazole toxicity profiles [1, 2], the following GHS classifications are assigned as a Precautionary Baseline :
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Category 4).
-
H315: Causes skin irritation (Category 2).
-
H319: Causes serious eye irritation (Category 2A).
-
H335: May cause respiratory irritation (Category 3).
-
Precautionary Statements (P-Codes)
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously), P302+P352 (IF ON SKIN: Wash with soap/water).
Toxicology & Mechanism
-
Acute Toxicity: Pyrazole derivatives often exhibit moderate oral toxicity due to potential metabolic interference (e.g., inhibition of alcohol dehydrogenase, though less likely with 4-bromo substitution).
-
Irritation: The electron-deficient pyrazole ring (due to the benzoyl and bromo groups) can act as a local irritant to mucous membranes.
-
Sensitization Potential: While not explicitly classified, the presence of an
-unsaturated ketone system (in the benzoyl-pyrazole linkage) suggests a theoretical potential for Michael addition with biological nucleophiles. Treat as a potential sensitizer.
Part 3: Handling & Storage Protocols
Engineering Controls
-
Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood .
-
Secondary Barrier: Use a static-dissipative weighing boat to prevent powder dispersal.
-
Ventilation: Maintain face velocity > 0.5 m/s.
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Requirement | Rationale |
| Respiratory | N95 (if outside hood) or P100 | Prevent inhalation of fine particulates. |
| Hands | Nitrile Gloves (Double gloving recommended) | Standard protection against organic solids. |
| Eyes | Chemical Safety Goggles | Prevent dust ingress; safety glasses are insufficient for powders. |
| Body | Lab Coat (Cotton/Polyester) | Standard splash/dust protection. |
Experimental Workflow Diagram
The following diagram outlines the safe handling logic from storage to reaction setup.
Figure 1: Safe handling workflow for 5-benzoyl-4-bromo-1-methylpyrazole in a research setting.
Part 4: Emergency Response Protocols
Spill Management
In the event of a solid spill (powder):
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don a P100 respirator if dust is airborne.
-
Containment: Cover the spill with a damp paper towel (to suppress dust) or use a dedicated chemical vacuum (HEPA filtered).
-
Disposal: Collect in a sealed hazardous waste container labeled "Solid Organic Waste (Toxic)".
First Aid Decision Tree
Immediate actions based on exposure route.
Figure 2: Emergency response decision tree for acute exposure.
Part 5: Synthesis & Verification (Application Scientist Context)
Analytical Verification
Before using this compound in critical assays, verify identity and purity, as custom synthesis batches vary.
-
¹H NMR (DMSO-d₆): Look for the methyl singlet (~3.8–4.0 ppm), the pyrazole C3-H singlet (often desceilded, ~7.5–8.0 ppm), and the benzoyl aromatic multiplets (7.4–7.8 ppm).
-
LC-MS: Expect [M+H]⁺ peaks at ~265 and ~267 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). This is the definitive confirmation of the bromo-substituent.
Stability in Solution
-
Solvent Choice: DMSO is recommended for stock solutions (up to 100 mM).
-
Storage: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.
-
Incompatibility: Avoid mixing with strong bases (NaOH, KOH) which may induce deprotonation or hydrolysis of the benzoyl linkage over time.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1-methyl-5-phenyl-1H-pyrazole. Retrieved from (Analog Read-Across Source).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole. Retrieved from (Core Scaffold Safety).
-
PubChem. (n.d.). Compound Summary: Pyrazole Derivatives. National Library of Medicine. Retrieved from .
-
Fluorochem. (n.d.). 4-Bromo-1-methyl-5-phenyl-1H-pyrazole Safety Data. Retrieved from .
Disclaimer: This guide is for research and development purposes only. The information is derived from structural analogs and expert chemical safety principles. Users must perform their own local risk assessment before handling.
Sources
- 1. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound... [chemdiv.com]
- 6. rsc.org [rsc.org]
Differentiating 3-Benzoyl and 5-Benzoyl-1-methylpyrazole Isomers: A Comprehensive Guide to Synthesis, NMR Characterization, and Pharmacological Relevance
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory, analgesic, and antineoplastic agents. When the pyrazole ring is N-methylated and substituted with a benzoyl group, it yields two distinct regioisomers: 3-benzoyl-1-methylpyrazole and 5-benzoyl-1-methylpyrazole .
While these isomers share the same molecular weight and elemental composition, their spatial geometry, electronic distribution, and steric profiles are fundamentally different. These differences dictate their chemical reactivity, spectroscopic signatures, and binding affinities within biological targets, such as the cyclooxygenase-2 (COX-2) enzyme[1]. This technical guide provides an in-depth analysis of the causality behind their structural divergence, self-validating synthetic protocols, and the analytical frameworks required to unequivocally differentiate them.
Structural and Electronic Divergence
In an unsubstituted pyrazole, the N-H proton rapidly exchanges between the two nitrogen atoms (tautomerism), making the 3- and 5-positions chemically equivalent in solution. However, the introduction of an N-methyl group at the N1 position "locks" the tautomeric state, rendering the C3 and C5 positions distinct.
Steric Hindrance and Planarity
-
3-Benzoyl-1-methylpyrazole : The benzoyl group is attached to C3, while the N-methyl group is at N1. Because they are separated by the N2 atom, there is no steric clash. The molecule can adopt a planar conformation, maximizing
-conjugation between the pyrazole ring, the carbonyl group, and the phenyl ring. -
5-Benzoyl-1-methylpyrazole : The benzoyl group at C5 is directly adjacent to the N-methyl group at N1. This proximity creates severe steric repulsion between the N-methyl protons and the ortho-protons (or carbonyl oxygen) of the benzoyl group. To relieve this strain, the benzoyl group is forced out of the pyrazole plane, disrupting conjugation and altering the molecule's electronic properties.
Electronic Distribution and Acidity
The N1 atom, bearing the methyl group, is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). Because C5 is directly adjacent to N1, it experiences a much stronger -I effect than C3. Consequently, the C5 proton is significantly more acidic than the C3 proton. This electronic disparity is the foundational principle behind the regioselective synthesis of the 5-isomer via directed metalation[2].
Analytical Differentiation: The NMR Gold Standard
Because the 3- and 5-isomers often co-elute in standard chromatographic systems, Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for differentiation. The structural causality described above directly translates into distinct NMR shifts[3].
Magnetic Anisotropy and the N-Methyl Shift
In
-
In the 3-isomer , the N-methyl group is distant from the benzoyl moiety and resonates at its standard position of ~3.95 ppm .
-
In the 5-isomer , the steric crowding forces the N-methyl group into the magnetic deshielding cone generated by the
-electrons of the adjacent carbonyl group (magnetic anisotropy). This deshielding effect pushes the N-methyl protons significantly downfield to ~4.15–4.25 ppm .
Quantitative Data Summary
The following table summarizes the key spectroscopic and physical properties used to differentiate the two isomers.
| Property / Metric | 3-Benzoyl-1-methylpyrazole | 5-Benzoyl-1-methylpyrazole | Causality / Mechanism |
| N-CH | ~3.95 ppm | ~4.15 - 4.25 ppm | Deshielding by the adjacent carbonyl's magnetic anisotropy in the 5-isomer. |
| Pyrazole C4 | ~6.80 ppm (d, J = 2.4 Hz) | ~6.60 ppm (d, J = 2.0 Hz) | Disrupted conjugation in the 5-isomer alters electron density at C4. |
| Conjugation (UV-Vis) | Highly conjugated ( | Disrupted conjugation ( | Steric clash at C5/N1 forces the benzoyl group out of planarity. |
| C5 / C3 Acidity | C3 is less acidic | C5 is highly acidic | Strong -I effect from the adjacent N1 atom lowers the pKa of the C5 proton. |
Regioselective Synthetic Workflows
Synthesizing these isomers requires strict control over reaction conditions. Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) of 1-methylpyrazole typically favors the C4 position due to the combined electron-donating effects of the nitrogen atoms. Therefore, alternative regioselective pathways must be employed.
Regioselective synthetic pathways for 3-benzoyl and 5-benzoyl-1-methylpyrazole isomers.
Protocol 1: Regioselective Synthesis of 5-Benzoyl-1-methylpyrazole
This protocol utilizes thermodynamic control to exploit the acidity of the C5 proton[2].
-
Preparation : Flame-dry a Schlenk flask under argon. Add 1-methylpyrazole (10.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 50 mL) to achieve a 0.2 M solution.
-
Thermodynamic Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 11.0 mmol, 1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
-
Causality: The low temperature prevents unwanted ring-opening of the pyrazole. The strong base selectively deprotonates the C5 position due to the inductive electron-withdrawing effect of the adjacent N1 atom.
-
-
Validation Checkpoint (Self-Validating System) : Before proceeding, extract a 0.1 mL aliquot and quench it with D
O. Analyze via crude H NMR. The complete disappearance of the C5 proton signal (~7.5 ppm) and the presence of deuterium incorporation confirms >95% lithiation efficiency. -
Electrophilic Quench : Stir the main reaction mixture for 1 hour at -78 °C, then add benzoyl chloride (12.0 mmol, 1.2 equiv) dropwise.
-
Workup & Isolation : Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH
Cl (20 mL) to neutralize any unreacted organolithium species. Extract the aqueous layer with ethyl acetate (3 x 30 mL), dry the combined organic layers over anhydrous MgSO , and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexane/EtOAc 4:1) to isolate the pure 5-isomer.
Protocol 2: Synthesis of 3-Benzoyl-1-methylpyrazole via Rearrangement
Because C3 cannot be easily lithiated, the 3-isomer is synthesized via cyclization or rearrangement cascades, such as the base-induced reaction of 1,1-dimethyl-1-phenacylhydrazinium bromide[3].
-
Precursor Activation : Dissolve 1,1-dimethyl-1-phenacylhydrazinium bromide (5.0 mmol) in 1 M aqueous sodium hydroxide (15 mL).
-
Cascade Reaction : Stir the mixture vigorously at room temperature for 24 hours.
-
Causality: The alkaline environment induces an elimination/rearrangement cascade (analogous to the Wawzonek rearrangement). The internal nucleophilic attack and subsequent fragmentation form the pyrazole ring with the benzoyl group rigidly fixed at the 3-position.
-
-
Validation Checkpoint : Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar hydrazinium salt baseline spot and the appearance of a new, highly UV-active spot (R
~0.4) indicates reaction completion. -
Isolation : Acidify the mixture with concentrated HCl to pH 2 to precipitate benzoic acid byproducts. Filter the precipitate. Extract the aqueous filtrate with dichloromethane (3 x 20 mL). Dry the organic phase, concentrate, and purify via repeated recrystallization (diethyl ether/petroleum ether) to yield the pure 3-isomer.
Pharmacological Relevance: COX-II Inhibition
The distinction between these isomers is not merely academic; it is critical in drug design. Pyrazole derivatives are heavily utilized as selective Cyclooxygenase-2 (COX-2) inhibitors[1]. COX-2 is an inducible enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2).
The active site of COX-2 features a distinct V-shaped hydrophobic binding pocket. The spatial orientation of the substituents on the pyrazole core determines whether the molecule can successfully dock into this pocket. For instance, 5-substituted 1-methylpyrazole derivatives (such as the experimental compounds PYZ44 and PYZ45) have demonstrated potent and selective COX-2 inhibition[1]. The specific dihedral angle created by the steric clash in the 5-isomer allows the molecule to perfectly mimic the transition state of arachidonic acid, effectively blocking the enzyme's catalytic channel.
Inhibition of the COX-2 mediated arachidonic acid inflammatory cascade by pyrazole derivatives.
References
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective ACS Omega[Link]
-
Benzoyl phenyl 1-methylpyrazoles. Synthesis, characterization, and spectra Canadian Journal of Chemistry[Link]
Sources
Technical Guide: 5-Benzoyl-4-bromo-1-methylpyrazole
This technical guide provides an in-depth analysis of 5-benzoyl-4-bromo-1-methylpyrazole , a critical heterocyclic scaffold in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
5-benzoyl-4-bromo-1-methylpyrazole (IUPAC: (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone) is a trisubstituted pyrazole derivative characterized by a high degree of functional density. It serves as a versatile "linchpin" intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., p38 MAPK, Raf) and GPCR ligands.
Its value lies in the orthogonal reactivity of its three substituents:
-
N1-Methyl: Provides solubility and steric definition.
-
C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C5-Benzoyl: An electrophilic ketone moiety capable of condensation, reduction, or directing C-H activation.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Core Scaffold | 1-Methylpyrazole |
| Key Functionalities | Aryl Bromide (C4), Diaryl Ketone (C5) |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |
| Related CAS | 15803-02-8 (Parent: 4-bromo-1-methylpyrazole) |
Part 2: Synthetic Methodologies
The synthesis of 5-benzoyl-4-bromo-1-methylpyrazole requires navigating the "halogen dance" phenomenon and ensuring regioselectivity. Two primary routes are established in the literature.
Route A: Regioselective Magnesiation (The Knochel Method)
This is the most modern and efficient route, utilizing Turbo-Grignard reagents to functionalize the C5 position of 4-bromo-1-methylpyrazole without disturbing the bromine atom.
-
Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).
-
Mechanism: The bulky TMP base selectively deprotonates the C5 position (the most acidic proton) at low temperature (-20°C to 0°C). The C4-Br remains intact due to the stability of the magnesiated intermediate at this temperature.
-
Quench: Addition of Benzoyl Chloride (PhCOCl).
Route B: Electrophilic Bromination
A classical approach that builds the bromine onto the pre-existing ketone scaffold.
-
Starting Material: 5-Benzoyl-1-methylpyrazole.
-
Reagent: N-Bromosuccinimide (NBS) in DMF or Br₂/AcOH.
-
Mechanism: Electrophilic aromatic substitution (S_EAr). The C4 position is the most electron-rich and nucleophilic site on the pyrazole ring, ensuring high regioselectivity.
Synthesis Workflow Diagram
Caption: Figure 1. Divergent synthetic pathways. Route A (Blue) utilizes organometallic C-H activation, while Route B (Red) employs classical electrophilic substitution.
Part 3: Reactivity & Functionalization (The Core Value)
The "Core" value of this molecule is its ability to serve as a bifunctional platform . The C4-Br and C5-Carbonyl groups react under orthogonal conditions, allowing for sequential library generation in drug discovery.
C4-Position: Palladium-Catalyzed Cross-Coupling
The bromine atom at C4 is highly activated for oxidative addition to Pd(0) species.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids yields 4,5-diarylpyrazoles.
-
Buchwald-Hartwig: Amination at C4 introduces nitrogen nucleophiles, critical for kinase hinge-binding motifs.
-
Sonogashira: Introduction of alkynes for "click" chemistry handles.
C5-Position: Carbonyl Chemistry
The benzoyl ketone is less reactive than an aldehyde but more stable.
-
Condensation: Reaction with hydrazines yields pyrazolo[4,3-d]pyridazines (fused bicyclic systems).
-
Reduction: NaBH₄ reduction yields the secondary alcohol (chiral center potential).
-
Wittig/Horner-Wadsworth-Emmons: Conversion to alkenes.
Scaffold Analysis Diagram
Caption: Figure 2. Orthogonal reactivity map. The C4-Br and C5-Benzoyl groups allow independent modification for SAR (Structure-Activity Relationship) studies.
Part 4: Medicinal Chemistry Applications[3][13][14]
This scaffold is prominent in the development of Type II Kinase Inhibitors . The 1-methylpyrazole acts as a hinge binder or a solvent-exposed moiety, while the 4- and 5-substituents direct the molecule into the hydrophobic back pocket of the enzyme.
-
p38 MAPK Inhibitors: The benzoyl group mimics the "gatekeeper" interaction or stabilizes the inactive DFG-out conformation of the kinase.
-
Anti-inflammatory Agents: Derivatives of 4-bromo-5-benzoylpyrazoles have shown efficacy in reducing cytokine production (TNF-α, IL-6).
-
CRF-1 Antagonists: 5-substituted pyrazoles are known pharmacophores for Corticotropin-Releasing Factor receptors.[3]
Part 5: Handling & Safety
While specific toxicological data for this exact derivative is limited, it should be handled with the precautions standard for halogenated heterocycles.
-
Hazards: Likely Irritant (Skin/Eye/Respiratory). The bromine atom adds lipophilicity, potentially increasing skin absorption.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ketone is stable, but the C-Br bond can be light-sensitive over long periods.
-
Disposal: Halogenated organic waste streams.
References
-
PubChem. 4-Bromo-1-methyl-1H-pyrazole (Parent Scaffold). CID 17933381. Link
-
Knochel, P., et al. Functionalization of Heterocycles via Magnesiation. Handbook of Functionalized Organometallics. Link (Contextual citation for Route A).
-
BOC Sciences. 6-Bromo-1H-pyrazolo[4,3-b]pyridine (Related Fused System). CAS 1150617-54-1.[][5][6][7]
-
Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole Product Sheet.Link
-
ResearchGate. Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide.Link (Demonstrates amide analogs).
Sources
- 1. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 2. PubChemLite - 4-bromo-1-methyl-1h-pyrazole-5-carbonitrile (C5H4BrN3) [pubchemlite.lcsb.uni.lu]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. 1150617-54-1 | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | Bromides | Ambeed.com [ambeed.com]
- 6. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Synthesis of 5-benzoyl-4-bromo-1-methylpyrazole via Knorr reaction
An In-Depth Technical Guide to the Synthesis of 5-benzoyl-4-bromo-1-methylpyrazole via Knorr Reaction
Abstract
This comprehensive application note provides a detailed, three-step methodology for the synthesis of 5-benzoyl-4-bromo-1-methylpyrazole, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The synthesis leverages the classic Knorr pyrazole synthesis as the foundational step to construct the core pyrazole ring, followed by regioselective bromination and N-methylation to yield the final, highly functionalized product. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also in-depth explanations of the underlying chemical principles, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis.
Introduction
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged structure" in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions.
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone for the construction of this important heterocycle.[2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offering a robust and high-yielding pathway to a variety of substituted pyrazoles.[4][5]
This guide details a reliable synthetic sequence beginning with the Knorr condensation of 3-oxo-3-phenylpropanal (benzoylacetaldehyde) and hydrazine to form 5-benzoyl-1H-pyrazole. Subsequent electrophilic bromination at the electron-rich C4 position, followed by a selective N-methylation, completes the synthesis. Each step is presented with a detailed protocol, mechanistic explanations, and key insights derived from established chemical literature.
Overall Synthetic Scheme
Figure 1: The three-step synthesis of 5-benzoyl-4-bromo-1-methylpyrazole from 3-oxo-3-phenylpropanal.
Part 1: Synthesis of 5-benzoyl-1H-pyrazole via Knorr Condensation
The initial step involves the formation of the pyrazole ring. The regioselectivity of this reaction is critical and is governed by the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material.[6] In 3-oxo-3-phenylpropanal, the aldehyde carbonyl is significantly more electrophilic and less sterically hindered than the ketone carbonyl, directing the initial nucleophilic attack from the hydrazine to this position.
Mechanism of Knorr Pyrazole Synthesis
The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate.[4][7] The more nucleophilic nitrogen of the hydrazine attacks the more reactive carbonyl (the aldehyde), followed by dehydration to form the hydrazone. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group (the ketone) initiates cyclization. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[4][6]
Caption: Mechanism of the Knorr synthesis for 5-benzoyl-1H-pyrazole.
Experimental Protocol: 5-benzoyl-1H-pyrazole
This protocol is adapted from standard procedures for Knorr-type reactions.[5]
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Oxo-3-phenylpropanal | 148.16 | 4.45 g | 30.0 | 1.0 |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 1.88 mL | 60.0 | 2.0 |
| Glacial Acetic Acid | 60.05 | 0.5 mL | ~8.7 | Catalytic |
| 1-Propanol | 60.10 | 30 mL | - | - |
| Deionized Water | 18.02 | 100 mL | - | - |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-oxo-3-phenylpropanal (4.45 g, 30.0 mmol) and 1-propanol (30 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Carefully add hydrazine hydrate (1.88 mL, 60.0 mmol) dropwise to the solution. An initial exothermic reaction may be observed.[6]
-
Add glacial acetic acid (0.5 mL) to catalyze the reaction.[5]
-
Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate / 70% hexanes) until the starting material is consumed.
-
Once the reaction is complete, remove the heat source and add deionized water (100 mL) to the hot, stirred solution to induce precipitation.[5]
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water (2 x 15 mL).
-
Dry the product under vacuum to yield 5-benzoyl-1H-pyrazole as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Part 2: Synthesis of 5-benzoyl-4-bromo-1H-pyrazole via Electrophilic Bromination
The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and is preferentially halogenated when unsubstituted.[8] N-Bromosuccinimide (NBS) is a convenient and effective electrophilic bromine source for this transformation.[9]
Experimental Protocol: 5-benzoyl-4-bromo-1H-pyrazole
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-benzoyl-1H-pyrazole | 172.18 | 4.30 g | 25.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.67 g | 26.25 | 1.05 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
| Deionized Water | 18.02 | 200 mL | - | - |
| Diethyl Ether | 74.12 | 150 mL | - | - |
Procedure
-
In a 250 mL round-bottom flask, dissolve 5-benzoyl-1H-pyrazole (4.30 g, 25.0 mmol) in dimethylformamide (50 mL).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add N-Bromosuccinimide (4.67 g, 26.25 mmol) in small portions over 20 minutes, ensuring the internal temperature remains below 5 °C.[9]
-
Continue stirring the reaction at 0 °C for an additional 40 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for completion by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate should form.
-
Stir the aqueous suspension for 20 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 25 mL) and then with a small amount of cold diethyl ether to remove residual DMF.
-
Dry the crude product under vacuum to obtain 5-benzoyl-4-bromo-1H-pyrazole.
Part 3: Synthesis of 5-benzoyl-4-bromo-1-methylpyrazole via N-Methylation
The final step is the methylation of the pyrazole nitrogen. A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as a mixture of N1 and N2 isomers can form.[10] The outcome is influenced by factors such as steric hindrance and the choice of base and solvent. For many pyrazoles, using a standard base like potassium carbonate with an electrophilic methyl source provides acceptable selectivity.
Experimental Protocol: 5-benzoyl-4-bromo-1-methylpyrazole
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-benzoyl-4-bromo-1H-pyrazole | 251.08 | 5.02 g | 20.0 | 1.0 |
| Methyl Iodide (MeI) | 141.94 | 1.50 mL | 24.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 1.5 |
| Acetone | 58.08 | 100 mL | - | - |
| Ethyl Acetate | 88.11 | 150 mL | - | - |
| Brine (sat. NaCl solution) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - | - |
Procedure
-
To a 250 mL round-bottom flask, add 5-benzoyl-4-bromo-1H-pyrazole (5.02 g, 20.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and acetone (100 mL).
-
Stir the suspension vigorously at room temperature.
-
Add methyl iodide (1.50 mL, 24.0 mmol) dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 60 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the final product, 5-benzoyl-4-bromo-1-methylpyrazole.
Overall Synthesis Workflow
Caption: Complete experimental workflow for the synthesis of 5-benzoyl-4-bromo-1-methylpyrazole.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield | Incomplete reaction. Product loss during precipitation/recrystallization. | Ensure reflux temperature is maintained. Monitor reaction to completion via TLC. Cool precipitation mixture thoroughly in an ice bath. Avoid using excess solvent for recrystallization.[6] |
| Step 2: Incomplete Bromination | Insufficient NBS. Deactivated NBS. | Use a slight excess of NBS (1.05-1.1 eq). Ensure NBS is fresh and has been stored properly. Increase reaction time if necessary. |
| Step 2: Di-bromination | Reaction temperature too high or excess brominating agent. | Maintain temperature strictly at 0 °C during NBS addition. Use no more than 1.1 equivalents of NBS. |
| Step 3: Mixture of N1/N2 Isomers | Low regioselectivity of methylation. | Separation may be possible via careful column chromatography. For higher selectivity, consider alternative methylation strategies, such as using sterically bulky α-halomethylsilanes as masked methylating agents.[11][12] |
| Step 3: Incomplete Methylation | Inactive base or methyl iodide. Insufficient reaction time/temperature. | Use freshly dried K₂CO₃. Use fresh methyl iodide. Ensure the reaction is heated to reflux and run to completion as monitored by TLC. |
Safety Precautions
-
Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin.
-
Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Solvents (DMF, Acetone, etc.): Flammable and/or irritants. Avoid open flames and ensure adequate ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10047-10078. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Retrieved from [Link]
-
DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
ChemHelp ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Retrieved from [Link]
Sources
- 1. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. rsc.org [rsc.org]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-Methylpyrazole Derivatives
[1]
Executive Summary
The functionalization of the pyrazole core is a critical operation in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, PI3K) and anti-inflammatory agents. While 4-bromo-1-methylpyrazole is a stable and cost-effective building block, it presents specific challenges in Suzuki-Miyaura cross-coupling:
-
Electronic Deactivation: The electron-rich nature of the pyrazole ring increases the electron density at the C4-Br bond, making oxidative addition slower compared to phenyl bromides.
-
Catalyst Poisoning: The
nitrogens can coordinate to palladium, displacing labile ligands (like ) and arresting the catalytic cycle. -
Protodeboronation: Heterocyclic coupling partners often undergo rapid hydrolysis before transmetallation can occur.
This guide moves beyond generic "tetrakis" conditions, providing two field-proven protocols: a Standard Robust Method using bidentate ligands for general screening, and a High-Performance Method using Buchwald precatalysts for sterically demanding or unstable substrates.
Mechanistic Insight & Catalyst Selection
To achieve high turnover numbers (TON), the catalyst system must overcome the "Goldilocks" problem of pyrazole coupling: the metal center must be electron-rich enough to facilitate oxidative addition into the deactivated C-Br bond, yet bulky enough to prevent coordination by the pyrazole nitrogens.
The Failure of Traditional Systems
Simple systems like
The Solution: Bulky, Electron-Rich Ligands
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and bidentate nature prevent ligand displacement by the substrate.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A dialkylbiaryl phosphine that promotes rapid oxidative addition and stabilizes the monoligated Pd(0) species, crucial for difficult couplings.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the critical role of ligand bulk in preventing Pd-N coordination (poisoning).
Optimization Matrix
Use this table to select the appropriate protocol based on your coupling partner.
| Variable | Protocol A: The Workhorse | Protocol B: High Performance |
| Primary Use Case | Stable aryl boronic acids; Initial screening. | Heterocyclic boronic acids; Sterically hindered partners; Low catalyst loading. |
| Catalyst Source | Pd(dppf)Cl₂·CH₂Cl₂ | XPhos Pd G2 (Buchwald Gen 2) |
| Ligand Class | Bidentate ferrocenyl phosphine | Bulky dialkylbiaryl phosphine |
| Base | ||
| Solvent System | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene / Water |
| Temperature | 80°C - 100°C | 40°C - 60°C (Milder) |
| Key Advantage | High stability, easy handling, lower cost. | Extremely active; prevents protodeboronation by enabling faster coupling. |
Experimental Protocols
Protocol A: Standard Conditions (Pd(dppf)Cl₂)
Recommended for coupling 4-bromo-1-methylpyrazole with phenyl/substituted phenyl boronic acids.
Materials:
-
4-Bromo-1-methylpyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
- (3.0 equiv)
-
Solvent: 1,4-Dioxane and degassed water.
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under argon flow.
-
Charging: Add 4-bromo-1-methylpyrazole (161 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and
(414 mg, 3.0 mmol). -
Catalyst Addition: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (41 mg, 0.05 mmol). Note: dppf complexes are relatively air-stable, but rapid handling is best.
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). The high water concentration helps dissolve the inorganic base.
-
Degassing: Sparge the mixture with argon for 5-10 minutes (bubbling gas directly into the liquid). Cap tightly.
-
Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS.[5] The mixture will typically turn black/dark brown upon completion.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Advanced Conditions (XPhos Pd G2)
Recommended for heteroaryl boronic acids (e.g., pyridines, pyrimidines) prone to protodeboronation.
Materials:
-
4-Bromo-1-methylpyrazole (1.0 equiv)
-
Heteroaryl Boronic Acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
- (3.0 equiv)
-
Solvent: THF/Water (10:1)
Step-by-Step Procedure:
-
Setup: Use a glovebox or strict Schlenk techniques.
-
Charging: Add the pyrazole (1.0 mmol), boronic acid (1.5 mmol), and
(636 mg, 3.0 mmol) to the vial. -
Catalyst: Add XPhos Pd G2 (15 mg, 0.02 mmol). Why G2? The precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.
-
Solvent: Add degassed THF (5 mL) and degassed Water (0.5 mL).
-
Reaction: Heat to 60°C .
-
Critical Insight: The lower temperature is vital here. High heat accelerates the hydrolysis of the boronic acid (protodeboronation) faster than the coupling. XPhos is active enough to couple at 60°C, preserving your coupling partner.
-
-
Monitoring: Check LC-MS after 2 hours. These reactions are often fast.
-
Workup: Standard extraction (as above). Note that XPhos oxide byproducts are polar; ensure thorough washing or chromatography separation.
Troubleshooting & Decision Logic
Use the following workflow to diagnose low yields.
Figure 2: Diagnostic workflow for optimizing reaction conditions.
Key Troubleshooting Tips:
-
Protodeboronation: If the boronic acid converts to the neutral arene (Ar-H) instead of coupling, use MIDA boronates or add the boronic acid in 3 portions over the first hour.
-
Dehalogenation: If 1-methylpyrazole (mass M-79/81) is observed, the solvent may be acting as a hydride source. Switch from alcohols (ethanol) to aprotic solvents (Dioxane, Toluene).
References
-
BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Retrieved from
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[4] Retrieved from
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.[5][6][7] Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry.[8][2][3][5][6][9][10][11] Retrieved from
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 11. nasc.ac.in [nasc.ac.in]
Application Note: Regioselective Bromination of 5-Benzoyl-1-methylpyrazole using N-Bromosuccinimide (NBS)
[1]
Abstract
This application note details a robust, scalable protocol for the regioselective synthesis of 4-bromo-5-benzoyl-1-methylpyrazole from 5-benzoyl-1-methylpyrazole using N-bromosuccinimide (NBS) . This transformation is a critical intermediate step in the synthesis of p38 MAP kinase inhibitors and other bioactive pyrazole scaffolds. The protocol utilizes mild electrophilic aromatic substitution (
Introduction & Mechanistic Rationale
The Synthetic Challenge
The 1-methyl-5-benzoylpyrazole scaffold contains multiple reactive sites: the electron-rich pyrazole ring, the electron-withdrawing benzoyl ketone, and the N-methyl group.
-
Target: Selective bromination at the C4 position of the pyrazole ring.[1]
-
Challenge: The benzoyl group at C5 is electron-withdrawing, potentially deactivating the ring toward electrophilic attack. Conversely, radical conditions could lead to unwanted bromination of the N-methyl group or the phenyl ring.
Mechanistic Strategy: Electrophilic Aromatic Substitution ( )
To achieve C4 selectivity, the reaction is engineered to proceed via an ionic
-
Regioselectivity: In 1-substituted pyrazoles, the C4 position is the most electron-rich due to the lone pair donation from the
nitrogen. Even with the deactivating C5-benzoyl group, C4 remains the kinetic product for electrophiles. -
Reagent Choice: NBS is selected over elemental bromine (
) to control the concentration of the active brominating species, preventing over-bromination and handling hazards. -
Solvent System: Polar aprotic solvents (Acetonitrile or DMF) are used to stabilize the transition state (sigma complex) and suppress radical formation.
Reaction Pathway Visualization
Figure 1: Reaction pathway for the regioselective bromination of 5-benzoyl-1-methylpyrazole.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| 5-Benzoyl-1-methylpyrazole | 186.21 | 1.0 | Substrate | >97% HPLC |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 - 1.2 | Brominating Agent | Recrystallized* |
| Acetonitrile (MeCN) | 41.05 | Solvent | Reaction Medium | Anhydrous |
| Sodium Thiosulfate (aq) | 158.11 | Quench | Scavenger | 10% w/v sol. |
| Ethyl Acetate | 88.11 | Extraction | Workup | ACS Grade |
*Note: Commercial NBS often contains HBr or
Equipment
-
Round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Temperature probe/oil bath (if heating is required).
-
LC-MS or TLC plates (Silica gel 60
) for monitoring. -
Rotary evaporator.
Experimental Protocol
Step 1: Reaction Setup
-
Dissolution: Charge a clean, dry round-bottom flask with 5-benzoyl-1-methylpyrazole (1.0 equiv).
-
Solvent Addition: Add Acetonitrile (MeCN) to achieve a concentration of 0.1 M to 0.2 M.
-
Insight: MeCN is preferred over DMF for easier workup, but if the substrate solubility is poor at RT, DMF can be used or the MeCN mixture can be gently warmed.
-
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise over 5 minutes at Room Temperature (20–25°C).
-
Caution: Exothermic reaction is minimal on this scale, but portion-wise addition prevents local high concentrations of brominating agent.
-
Step 2: Reaction Monitoring
-
Stir the reaction mixture at Room Temperature .
-
Timepoint 1 (1 hour): Check progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Target: Product should appear as a less polar spot compared to the starting material.
-
Mass Spec: Look for the characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio). Product Mass: ~265/267 Da.
-
-
Optimization: If conversion is <50% after 2 hours (due to the electron-withdrawing benzoyl group), heat the reaction to 50°C .
-
Note: Do not exceed 80°C to avoid radical bromination side products.
-
Step 3: Workup & Isolation
-
Quench: Once starting material is consumed (<5%), dilute the mixture with Ethyl Acetate (3x reaction volume).
-
Wash: Pour the mixture into a separatory funnel. Wash with 10% Sodium Thiosulfate (
) solution.-
Purpose: This reduces any unreacted NBS or
to harmless bromide ions, preventing the organic layer from turning orange/brown.
-
-
Extraction: Wash the organic layer with water (to remove succinimide) and then brine.
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
). -
Concentration: Filter and concentrate under reduced pressure to yield the crude solid.
Step 4: Purification
-
Standard: The crude product is often >90% pure and can be used directly.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Heptane/EtOAc.
-
Yield: Expected yield is 85–95% .
Results & Data Interpretation
Analytical Validation
The following data confirms the successful synthesis of 4-bromo-5-benzoyl-1-methylpyrazole.
| Analytical Method | Expected Observation | Interpretation |
| TLC ( | Product | Bromine introduction increases lipophilicity. |
| 1H-NMR | Disappearance of pyrazole C4-H singlet (~6.5-7.0 ppm). | Confirmation of substitution at C4. |
| 1H-NMR | Retention of N-Me singlet (~3.8-4.1 ppm). | Confirms no reaction at N-methyl group. |
| LC-MS | m/z 265.0 ([M+H]+, | Characteristic 1:1 isotopic doublet confirms mono-bromination. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivation by benzoyl group. | Increase Temp to 60°C; Add 0.1 eq. Acetic Acid to catalyze. |
| N-Methyl Bromination | Radical pathway active. | Ensure reaction is kept in dark; Degas solvent; Avoid CCl4. |
| Orange Color Persists | Excess Bromine/NBS.[2][3][4][5] | Ensure sufficient Thiosulfate wash during workup. |
| Polybromination | Excess NBS used. | Strictly control stoichiometry (1.05 - 1.1 equiv). |
References
-
Regioselectivity in Pyrazole Bromination
-
NBS Reactivity Profiles
-
Synthesis of 4-Bromopyrazoles
-
General Protocol for Bromination
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. youtube.com [youtube.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Precision Synthesis of 1,5-Disubstituted Pyrazoles via One-Pot Multicomponent Protocols
Part 1: Introduction & The Regioselectivity Challenge
The pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like Celecoxib (Celebrex), Rimonabant , and Sildenafil . However, the synthesis of pyrazoles—specifically distinguishing between the 1,3- and 1,5-disubstituted isomers—remains a classic challenge in heterocyclic chemistry.
The "Regioselectivity Paradox"
The traditional Knorr pyrazole synthesis (condensation of hydrazine with a 1,3-dicarbonyl) typically favors the formation of the 1,3-isomer or yields a difficult-to-separate mixture. This is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons:
-
1,3-Isomer Preference: In unsubstituted hydrazines or under standard basic conditions, the sterics and electronics often drive the formation of the thermodynamically more stable 1,3-product.
-
1,5-Isomer Challenge: Accessing the 1,5-isomer requires inverting this selectivity, often necessitating specific directing groups, harsh acidic conditions, or alternative mechanistic pathways.
This guide details a One-Pot Multicomponent Protocol that bypasses the limitations of the Knorr synthesis. We focus on the Base-Mediated [3+2] Cycloaddition of In-Situ Generated Diazo Compounds , a modern, high-fidelity route that delivers 1,5-disubstituted pyrazoles with exceptional regiocontrol.
Part 2: Scientific Mechanism & Logic
The Advanced Pathway: Diazo-Mediated [3+2] Cycloaddition
Unlike condensation methods, this protocol utilizes a [3+2] dipolar cycloaddition followed by a sigmatropic rearrangement. This mechanism locks the regiochemistry based on the orbital coefficients of the dipole (diazo species) and the dipolarophile (alkyne), rather than reversible condensation equilibrium.
Mechanism Steps:
-
In-Situ Hydrazone Formation: An aldehyde condenses with tosylhydrazine to form a sulfonylhydrazone.
-
Bamford-Stevens Reaction: Base-mediated decomposition of the hydrazone generates a transient diazo compound .
-
[3+2] Cycloaddition: The diazo species reacts with a terminal alkyne to form a 3H-pyrazole intermediate.
-
1,5-Sigmatropic Rearrangement: A thermal shift of the sulfonyl/proton group (or subsequent elimination) yields the aromatic 1H-pyrazole, exclusively in the 1,5-substitution pattern.
Mechanistic Visualization[1]
Figure 1: Mechanistic pathway for the regioselective synthesis of 1,5-disubstituted pyrazoles via in-situ diazo generation.
Part 3: Experimental Protocol
Protocol: One-Pot Synthesis via N-Tosylhydrazones
This method allows the coupling of an Aldehyde , Tosylhydrazine , and a Terminal Alkyne in a single vessel.
Reagents:
-
Aldehyde (1.0 equiv): Precursor for the "1-position" substituent (via the diazo intermediate).
-
Tosylhydrazine (1.0 equiv): Nitrogen source.
-
Terminal Alkyne (1.2 equiv): Precursor for the "5-position" substituent.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 - 3.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
-
Temperature: 90°C - 110°C.
Step-by-Step Workflow
-
Hydrazone Formation (Pre-step):
-
Charge a reaction vial with the Aldehyde (1.0 mmol) and Tosylhydrazine (1.0 mmol).
-
Add 1,4-Dioxane (3.0 mL).
-
Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde) to ensure hydrazone formation. In many cases, this occurs rapidly.
-
-
Multicomponent Addition:
-
To the same vial (containing the generated hydrazone), add the Terminal Alkyne (1.2 mmol) and
(2.5 mmol). -
Seal the vial (screw cap with septum).
-
-
Cycloaddition & Rearrangement:
-
Heat the reaction block to 110°C .
-
Stir vigorously for 8–12 hours.
-
Note: Nitrogen gas evolution may be observed as the diazo species forms and reacts.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a small pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Result: The 1,5-disubstituted pyrazole is typically isolated as a solid or oil.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Part 4: Data Analysis & Characterization
Distinguishing 1,3- vs 1,5-Isomers
Correct structural assignment is critical. The 1,5-isomer is often misidentified as the 1,3-isomer due to similar polarity.
Table 1: Key NMR Signatures for Isomer Differentiation
| Feature | 1,5-Disubstituted Pyrazole | 1,3-Disubstituted Pyrazole |
| NOE Correlation | Strong NOE between N-Aryl ortho-protons and C5-substituent protons. | No NOE between N-Aryl and C3-substituent (too distant). |
| C5 is typically upfield (lower ppm) relative to C3 due to N-lone pair shielding (substituent dependent). | C3 is typically downfield relative to C5. | |
| C4-H often appears as a singlet (if C3 is unsubstituted) or doublet. | C4-H often appears as a doublet (if C5 is H). | |
| Tautomerism | Fixed structure (N1 is substituted). | Fixed structure (N1 is substituted). |
Troubleshooting Guide
-
Low Yield: Ensure the in-situ hydrazone formation is complete before adding the base. Water generated in step 1 usually does not interfere, but using anhydrous Dioxane helps.
-
Regioisomer Mixture: If 1,3-isomer is observed, check the alkyne source. Alkyl-substituted alkynes provide higher 1,5-selectivity than aryl-alkynes in some catalytic variants, though the diazo method is generally robust.
-
Incomplete Conversion: Increase catalyst loading (if using Cu-catalysis variant) or ensure the reaction temperature is sufficient to decompose the tosylhydrazone (
is usually required).
References
-
Regioselective One-Step Synthesis of Pyrazoles from Alkynes and N-Tosylhydrazones Source: Angewandte Chemie International Edition URL:[Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters URL:[Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Lipase Source: ACS Omega URL:[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles (NMR Data) Source: Molecules (MDPI) URL:[Link]
Microwave-assisted synthesis of 5-benzoyl-4-bromo-1-methylpyrazole
APPLICATION NOTE: MW-SYN-042 Topic: Microwave-Assisted Regioselective Synthesis of 5-Benzoyl-4-bromo-1-methylpyrazole Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Mechanistic Rationale
Heterocycles are ubiquitous in modern pharmaceuticals, with the pyrazole ring being a highly sought-after motif due to its robust bioactivity profile and structural versatility[1]. The synthesis of highly functionalized pyrazoles, such as 5-benzoyl-4-bromo-1-methylpyrazole, traditionally requires multi-step sequences involving pre-functionalized starting materials, harsh conditions, and prolonged reaction times.
As a Senior Application Scientist, I have designed this two-step, microwave (MW)-assisted protocol to bypass these bottlenecks. By leveraging Microwave-Assisted Organic Synthesis (MAOS), we can dramatically accelerate reaction kinetics, improve atom economy, and adhere to green chemistry principles[2].
The causality behind the synthetic design is rooted in the inherent electronic properties of the pyrazole core:
-
Regioselective C-5 Aroylation: In the first step, transition-metal-catalyzed cross-dehydrogenative coupling (CDC) is employed. The N2 atom of 1-methylpyrazole acts as a directing group, coordinating with the Palladium catalyst. This coordination, combined with the inherent acidity of the C-5 proton, drives the highly regioselective C-H activation at the C-5 position[3].
-
Regioselective C-4 Bromination: Following aroylation, the C-4 position remains the most electron-rich (nucleophilic) carbon on the pyrazole ring. This makes it the exclusive site for electrophilic aromatic substitution (
). Using N-bromosuccinimide (NBS) under MW irradiation ensures rapid, quantitative bromination without the risk of over-bromination or radical-induced side reactions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Workflow Visualization
Caption: MW-assisted two-step synthetic workflow for 5-benzoyl-4-bromo-1-methylpyrazole.
Comparative Data Analysis
The application of directed microwave irradiation provides uniform dielectric heating, which eliminates the thermal gradients responsible for byproduct formation in conventional batch reactors[2]. The table below summarizes the quantitative advantages of this protocol.
| Reaction Step | Conventional Heating | Microwave Irradiation | Yield (MW) | Purity (HPLC) |
| Step 1: C-5 Aroylation | 110 °C, 18–24 h | 120 °C, 15 min | 82% | > 95% |
| Step 2: C-4 Bromination | 80 °C, 4–6 h | 80 °C, 5 min | 91% | > 98% |
| Total Workflow Time | ~22 to 30 hours | ~20 minutes | ~74% (Overall) | - |
Experimental Protocols
Note: All microwave reactions should be performed in a dedicated scientific microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with dynamic power modulation and IR/fiber-optic temperature sensors.
Step 1: Microwave-Assisted Pd-Catalyzed C-H Aroylation
Objective: Synthesis of the intermediate 5-benzoyl-1-methylpyrazole.
-
Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1-methylpyrazole (1.0 mmol, 82 mg) and benzaldehyde (1.5 mmol, 159 mg).
-
Catalyst & Oxidant: Add Palladium(II) acetate (
, 5 mol%, 11 mg) as the catalyst. Slowly add tert-Butyl hydroperoxide (TBHP, 70% aqueous solution, 2.0 equiv, 257 µL) as the terminal oxidant. -
Solvent: Add 2.0 mL of 1,4-dioxane. Rationale: Dioxane has a low microwave loss tangent, preventing the solvent from overheating while allowing the polar reagents and catalyst to efficiently absorb the microwave energy.
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate at 120 °C for 15 minutes with a maximum power limit of 150 W and high-speed stirring (800 rpm).
-
Validation Checkpoint (Self-Validating System): Upon completion, the solution will transition from a clear pale yellow to a dark amber suspension with visible black particulates. This precipitation is "Pd black," confirming the exhaustion of the oxidant and the completion of the catalytic cycle. TLC (Hexanes:EtOAc 3:1) will show the disappearance of the benzaldehyde spot (
) and the emergence of a strong UV-active product spot ( ). -
Workup: Filter the mixture through a short pad of Celite to remove the Pd black. Dilute the filtrate with Ethyl Acetate (15 mL), wash with brine (2 × 10 mL), dry over anhydrous
, and concentrate in vacuo.
Step 2: Microwave-Assisted Regioselective C-4 Bromination
Objective: Conversion of the intermediate to 5-benzoyl-4-bromo-1-methylpyrazole.
-
Reaction Assembly: In a clean 10 mL microwave vial, dissolve the 5-benzoyl-1-methylpyrazole intermediate (1.0 mmol, 186 mg) in 3.0 mL of Acetonitrile (MeCN). Rationale: MeCN is highly polar and an excellent microwave absorber, facilitating rapid energy transfer to the electrophilic bromination transition state.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 mmol, 187 mg).
-
Irradiation: Seal the vial and irradiate at 80 °C for 5 minutes (Max power: 100 W).
-
Validation Checkpoint (Self-Validating System): The initial addition of NBS creates a yellow-tinted solution. Because MW heating rapidly drives the reaction to completion, the accumulation of hazardous bromine radicals is prevented.
-
Quenching & Workup: Transfer the reaction mixture to a beaker and immediately quench with 5 mL of 10% aqueous Sodium Thiosulfate (
). Crucial Step: The yellow tint will instantly discharge to a colorless/cloudy state, visually validating the complete neutralization of any unreacted electrophilic bromine. Extract with Ethyl Acetate (2 × 10 mL), wash with deionized water, dry over , and evaporate to yield the final functionalized pyrazole as an off-white solid.
References
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at:[Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at:[Link]
-
Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research. Available at:[Link]
Sources
Application Note: Advanced Regiocontrol in Pyrazole Synthesis Utilizing Hexafluoroisopropanol (HFIP)
The Challenge of Regioselectivity in Pyrazole Scaffolds
The pyrazole ring is a privileged pharmacophore ubiquitous in blockbuster drugs, agrochemicals (such as the acaricide Tebufenpyrad), and advanced materials[1]. The classical approach to synthesizing N-substituted pyrazoles—the Knorr synthesis—involves the condensation of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine[2].
However, a significant synthetic bottleneck arises when conventional solvents like ethanol are used: the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This lack of discrimination inevitably yields a mixture of two regioisomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles)[2]. Separating these isomers often requires tedious chromatographic purification or fractional crystallization, which severely impacts overall yield, atom economy, and scalability.
The Mechanistic Solution: HFIP as a Directing Solvent
To bypass the thermodynamic and kinetic limitations of standard solvents, modern synthetic protocols leverage fluorinated alcohols—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[1]. As an Application Scientist, understanding why HFIP works is critical to optimizing your reaction design.
HFIP is not merely a passive medium; it actively participates in the transition state[3]. Its efficacy is driven by three distinct physicochemical properties:
-
Exceptional Hydrogen-Bond Donating Ability (Kamlet-Taft
= 1.96): HFIP forms robust hydrogen bonds with the more basic/accessible carbonyl oxygen of the 1,3-diketone[3]. This selective coordination dramatically enhances the electrophilicity of that specific carbon, directing the initial nucleophilic attack of the hydrazine[2]. -
Low Nucleophilicity: Despite its high polarity, the strong electron-withdrawing nature of the six fluorine atoms renders the hydroxyl oxygen in HFIP extremely non-nucleophilic, preventing unwanted solvent-adduct side reactions[3].
-
Stabilization of Intermediates: HFIP exhibits fast collective hydrogen-bond dynamics that rapidly stabilize the charged hydrazone intermediates during the dehydration and cyclization steps, accelerating the reaction rate at room temperature[4].
Figure 1: Mechanistic divergence in Knorr pyrazole synthesis driven by solvent hydrogen-bonding.
Quantitative Evidence: Solvent Impact on Regioselectivity
The profound impact of solvent choice on the reaction between 1,3-diketones and methylhydrazine is summarized below. Moving from a standard protic solvent (Ethanol) to a highly fluorinated solvent (HFIP) shifts the reaction from a nearly equimolar mixture to near-exclusive regioselectivity[1].
| Solvent | Dielectric Constant ( | H-Bond Donor Acidity ( | Overall Yield (%) | Regioisomeric Ratio (A:B) |
| Ethanol (EtOH) | 24.5 | 0.83 | 80 - 85% | ~ 60:40 |
| Trifluoroethanol (TFE) | 26.1 | 1.51 | 85 - 90% | ~ 85:15 |
| Hexafluoroisopropanol (HFIP) | 16.7 | 1.96 | > 95% | > 95:5 |
Data reflects general trends observed in the synthesis of fluorinated N-methylpyrazoles (e.g., Tebufenpyrad analogs)[1].
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . It incorporates specific causality-driven steps and analytical checkpoints to guarantee the correct regioisomer is isolated.
Materials Required
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M relative to diketone)
-
Rotary evaporator with a dry ice/acetone trap (HFIP boils at 58.2 °C)
Step-by-Step Methodology
Step 1: Reaction Setup & Solvation
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M concentration[2].
-
Causality Note: Allow the solution to stir for 5 minutes prior to reagent addition. This ensures complete solvation and allows the HFIP to establish its hydrogen-bond network with the diketone's carbonyl groups, pre-activating the electrophilic site[3].
Step 2: Controlled Addition
-
Place the flask in a room-temperature water bath to act as a mild heat sink.
-
Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes[2].
-
Causality Note: Dropwise addition prevents localized depletion of the HFIP solvent shell. It ensures that the hydrazine always encounters a diketone molecule that is fully hydrogen-bonded and activated by the solvent, preserving the kinetic regiocontrol[4].
Step 3: Cyclization & In-Process Validation
-
Stir the reaction mixture at room temperature for 2 to 12 hours[2]. Heating is generally unnecessary due to the strong activation provided by HFIP.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: typically 3:1 Hexanes:Ethyl Acetate). You should observe the clean disappearance of the starting material and the emergence of a single major product spot, rather than the two closely eluting spots typical of ethanol-mediated reactions.
Step 4: Workup & Solvent Recovery
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator[2].
-
Causality Note: Because HFIP is highly volatile (b.p. 58.2 °C) and relatively expensive, it can be easily recovered in a chilled receiving flask and distilled for reuse, making the process economically viable and environmentally conscious[5].
Step 5: Purification & Structural Validation
-
Purify the crude residue via flash column chromatography on silica gel to remove trace hydrazine and any minor regioisomer[2].
-
Validation Checkpoint 2 (2D NMR): To definitively prove the regiochemistry of the isolated product, perform 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Use
H- C HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy). Look for specific spatial or through-bond correlations between the N-alkyl protons of the hydrazine moiety and the adjacent substituents on the pyrazole ring. This provides absolute, self-contained proof that the HFIP successfully directed the synthesis to the desired isomer.
References
-
Santos Fustero, R., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 2008, 73(9), 3523-3529.[Link]
-
Motiwala, H. F., et al. "HFIP in Organic Synthesis." Chemical Reviews, 2022, 122(15), 12544-12747.[Link]
-
Banerjee, R., et al. "HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives." The Journal of Organic Chemistry, 2024, 89(7), 4423-4437.[Link]
-
Piatkowski, L., et al. "Fast Collective Hydrogen-Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity." ChemRxiv, 2020.[Link]
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Benzoyl-4-bromo-1-methylpyrazole
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The strategic functionalization of the pyrazole core is paramount for the fine-tuning of molecular properties, enabling the modulation of biological activity and the optimization of material characteristics. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[2]
This document provides a comprehensive guide to the palladium-catalyzed cross-coupling of a key building block: 5-benzoyl-4-bromo-1-methylpyrazole . The presence of an electron-withdrawing benzoyl group at the C5 position and a bromine atom at the C4 position makes this substrate an interesting and synthetically valuable intermediate. These application notes will detail robust protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile building block in their synthetic endeavors.
Mechanistic Considerations: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[3] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-benzoyl-4-bromo-1-methylpyrazole, forming a Pd(II) intermediate. The electron-withdrawing nature of the benzoyl group may influence the rate of this step.
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[4] For the Sonogashira reaction, a copper-acetylide intermediate is typically involved in the transfer of the alkynyl group.[5][6] In the Heck reaction, an olefin coordinates to the palladium and undergoes migratory insertion into the Pd-C bond.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The efficiency and outcome of these reactions are highly dependent on the judicious choice of the palladium source, ligand, base, and solvent. The protocols outlined below have been designed based on established principles and successful applications with structurally related bromopyrazole substrates.[4][8][9][10][11][12]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-benzoyl-1-methylpyrazoles
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds. For 5-benzoyl-4-bromo-1-methylpyrazole, this reaction enables the synthesis of 4-aryl and 4-vinyl derivatives.
Rationale for Conditions:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is a robust and commercially available catalyst that has shown excellent efficacy in the Suzuki coupling of other bromoheterocycles.[4]
-
Base: Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective in promoting the transmetalation step.[4]
-
Solvent: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, providing good solubility for both the organic and inorganic reagents.[10]
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Benzoyl-4-bromo-1-methylpyrazole | 279.11 | 1.0 | 1.0 |
| Arylboronic acid | Varies | 1.2 | 1.2 |
| [Pd(dppf)Cl₂] | 731.74 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Protocol:
-
To a pre-dried Schlenk tube, add 5-benzoyl-4-bromo-1-methylpyrazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-benzoyl-1-methylpyrazole.
Heck Reaction: Synthesis of 4-Vinyl-5-benzoyl-1-methylpyrazoles
The Heck reaction facilitates the coupling of the bromopyrazole with an alkene to introduce a vinyl substituent.[7]
Rationale for Conditions:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium source for Heck reactions.[13]
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) is a bulky phosphine ligand that can enhance the stability and activity of the palladium catalyst.
-
Base: Triethylamine (Et₃N) acts as both a base and a scavenger for the HBr generated during the reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for Heck reactions.[13]
Table 2: Reagents for Heck Reaction
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Benzoyl-4-bromo-1-methylpyrazole | 279.11 | 1.0 | 1.0 |
| Olefin (e.g., Styrene, n-butyl acrylate) | Varies | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.38 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) (anhydrous, degassed) | - | 5 mL | - |
Step-by-Step Protocol:
-
In a Schlenk tube, dissolve 5-benzoyl-4-bromo-1-methylpyrazole (1.0 mmol, 1.0 equiv.) in anhydrous, degassed DMF (5 mL).
-
Add the olefin (1.5 mmol, 1.5 equiv.), triethylamine (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-vinyl-5-benzoyl-1-methylpyrazole.
Sonogashira Coupling: Synthesis of 4-Alkynyl-5-benzoyl-1-methylpyrazoles
The Sonogashira coupling enables the formation of a C-C bond between the bromopyrazole and a terminal alkyne.[5][6][14]
Rationale for Conditions:
-
Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard for Sonogashira couplings.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.[6]
-
Solvent: Tetrahydrofuran (THF) is a common solvent for this reaction.
Table 3: Reagents for Sonogashira Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Benzoyl-4-bromo-1-methylpyrazole | 279.11 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) (anhydrous, degassed) | - | 5 mL | - |
Step-by-Step Protocol:
-
To a Schlenk tube, add 5-benzoyl-4-bromo-1-methylpyrazole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed THF (5 mL), followed by triethylamine (3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium and copper salts, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 4-alkynyl-5-benzoyl-1-methylpyrazole.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-benzoyl-1-methylpyrazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] For 5-benzoyl-4-bromo-1-methylpyrazole, this reaction allows for the introduction of a variety of primary and secondary amines at the C4 position.
Rationale for Conditions:
-
Catalyst and Ligand: A palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl bromides.[9] The choice of a specialized ligand is often critical for successful C-N coupling.[15]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[16]
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations.
Table 4: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Benzoyl-4-bromo-1-methylpyrazole | 279.11 | 1.0 | 1.0 |
| Amine | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| Xantphos | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | - | 5 mL | - |
Step-by-Step Protocol:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add a stir bar, 5-benzoyl-4-bromo-1-methylpyrazole (1.0 mmol, 1.0 equiv.), and anhydrous, degassed toluene (5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.) to the mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-benzoyl-1-methylpyrazole.
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile platform for the functionalization of 5-benzoyl-4-bromo-1-methylpyrazole. By leveraging these protocols, researchers can efficiently synthesize a diverse library of substituted pyrazoles, which are valuable intermediates in the pursuit of new pharmaceuticals and advanced materials. The provided step-by-step procedures, along with the rationale for the chosen conditions, are intended to serve as a practical guide for successful implementation in the laboratory.
References
-
Organic Letters, 2014.
-
ResearchGate, N/A.
-
Organic Chemistry Frontiers, 2018.
-
Chemistry LibreTexts, 2023.
-
Molecules, 2012.
-
ResearchGate, N/A.
-
Technical University of Denmark, 2008.
-
CSUSB ScholarWorks, 2018.
-
BenchChem, 2025.
-
ResearchGate, N/A.
-
ResearchGate, N/A.
-
Wikipedia, N/A.
-
Organic Letters, 2014.
-
Organic Chemistry Portal, N/A.
-
ResearchGate, N/A.
-
Beilstein Journal of Organic Chemistry, 2018.
-
RSC Advances, N/A.
-
Journal of the Mexican Chemical Society, 2011.
-
Semantic Scholar, 2022.
-
University of Windsor, N/A.
-
Molecules, 2013.
-
BenchChem, N/A.
-
ResearchGate, 2025.
-
Organic Chemistry Portal, N/A.
-
Accounts of Chemical Research, 2015.
-
ResearchGate, N/A.
-
ACS Sustainable Chemistry & Engineering, 2023.
-
YouTube, 2020.
-
Journal of Organic Chemistry, 2019.
-
New Journal of Chemistry, 2021.
-
Molecules, 2023.
-
Beilstein Journal of Organic Chemistry, 2024.
-
ACS Catalysis, 2023.
-
ChemScene, N/A.
-
Bentham Science, N/A.
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting & Optimization
Separating 1,3- and 1,5-benzoyl-1-methylpyrazole regioisomers
Ticket ID: PYR-ISO-8492 Subject: Resolution of 1-Methyl-3-Benzoylpyrazole vs. 1-Methyl-5-Benzoylpyrazole Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Nomenclature & Problem Definition
User Note: The terms "1,3-benzoyl" and "1,5-benzoyl" in your request refer to the substitution pattern relative to the N-methyl group.
-
Isomer A (1,3-System): 1-methyl-3-benzoylpyrazole (Thermodynamically stable, less sterically hindered).
-
Isomer B (1,5-System): 1-methyl-5-benzoylpyrazole (Kinetically favored in some cyclizations, sterically congested).
The Core Challenge: These isomers possess nearly identical molecular weights and functional groups. Their co-elution on standard silica gel arises because the polarity difference between a C3-ketone and a C5-ketone is subtle, often masked by the strong dipole of the pyrazole core.
Phase I: Diagnostic Identification (The "Smoking Gun")
Issue: "I have two spots on TLC (or one broad spot), but I don't know which isomer is which."
Technical Directive: Do not rely on elution order alone. Elution order flips depending on the stationary phase (Normal Phase vs. Reverse Phase). The only self-validating identification method is 1H-NMR with NOE (Nuclear Overhauser Effect) .
Protocol: NMR Assignment
Run a 1D NOE difference experiment or a 2D NOESY. Irradiate the N-Methyl singlet (typically
| Target Isomer | Observation upon N-Me Irradiation | Structural Logic |
| 1-Methyl-5-Benzoyl | NOE Enhancement of Phenyl Protons | The N-Me group is sterically forced against the benzoyl group at C5. You will see enhancement of the ortho-protons of the benzoyl ring. |
| 1-Methyl-3-Benzoyl | NOE Enhancement of Pyrazole C5-H | The N-Me group is far from the benzoyl group. It is adjacent to the proton at C5. You will see enhancement of the pyrazole ring proton singlet ( |
Visual Logic: Identification Workflow
Caption: Logical workflow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.
Phase II: Separation Protocols
Issue: "Standard Hexane/EtOAc gradients are failing to resolve the isomers."
Root Cause: The basicity of the pyrazole nitrogen (N2) causes tailing on acidic silica silanols, merging the peaks.
Method A: Flash Chromatography (Optimization)
Recommendation: Switch solvent selectivity and modify the stationary phase surface chemistry.
-
The "Gold Standard" Solvent System:
-
Replace Hexane/EtOAc with Toluene/Acetone or DCM/Ether .
-
Why? Toluene interacts with the pi-systems (phenyl and pyrazole rings) differently than alkanes, often amplifying the subtle shape differences between the 1,3- and 1,5-isomers.
-
-
Mobile Phase Modifier:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Stationary Phase | Standard Silica (40-63 µm) | Silica (15-40 µm) or C18 (Reverse Phase) |
| Solvent A | Hexane | Toluene |
| Solvent B | Ethyl Acetate | Acetone (0-20% Gradient) |
| Modifier | None | 1% Et3N (prevents tailing) |
Method B: Recrystallization (Scalable)
If you have >5g of material, chromatography is inefficient.
-
The Solubility Differential: The 1-methyl-5-benzoyl isomer is sterically twisted (non-planar), disrupting crystal packing. The 1-methyl-3-benzoyl isomer is more planar.
-
Protocol:
-
Dissolve the mixture in minimal hot Diisopropyl Ether (IPE) or MTBE .
-
Add n-Heptane dropwise until cloudiness persists.
-
Cool slowly to 4°C.
-
Outcome: The 1,3-isomer (planar) typically crystallizes first. The 1,5-isomer (twisted) remains in the mother liquor.
-
Phase III: Prevention (Synthesis Optimization)
Issue: "How do I stop making the mixture in the first place?"
Technical Insight: The reaction of methylhydrazine with benzoylacetone (1-phenylbutane-1,3-dione) is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.
-
Methylhydrazine: The NH-Me is more nucleophilic (inductive effect) but more sterically hindered than the NH2.
-
Benzoylacetone: The ketone near the phenyl ring is less reactive (conjugation) than the methyl ketone.
Corrective Action: Use Fluorinated Solvents . Recent literature suggests that using Hexafluoroisopropanol (HFIP) as a solvent can drastically shift regioselectivity by activating specific carbonyls via hydrogen bonding [1].
Synthesis Decision Tree
Caption: Impact of reaction conditions on regiochemical outcome.
Frequently Asked Questions (FAQ)
Q: Why does the 1,5-isomer often elute later on silica? A: While not a universal rule, the 1,5-isomer often has a more exposed basic nitrogen (N2) because the benzoyl group at C5 twists out of plane, reducing electronic conjugation and making the N2 lone pair more available to interact with silica silanols.
Q: Can I use GC-MS to separate them?
A: Yes, for analytical purposes. Isomers usually resolve well on non-polar columns (like DB-5 or HP-5) due to boiling point differences caused by molecular symmetry. However, MS fragmentation patterns are often identical (
Q: I see a third spot. What is it? A: It is likely the bis-pyrazole or unreacted diketone . If you used excess hydrazine, you might also have formed the hydrazone intermediate that failed to cyclize. Check for an NH signal in the NMR (broad singlet >10 ppm).
References
-
BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025).[3][4] Retrieved from
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (2021).[5] Molecules. Retrieved from
-
SIELC Technologies. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. (2018).[6] Retrieved from
-
UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers. (2011).[7] Inorganica Chimica Acta. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-Phenyl-3-methyl-5-pyrazolone | SIELC Technologies [sielc.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Troubleshooting low conversion in Suzuki coupling of 4-bromopyrazoles
Ticket ID: #PZ-BR-404 | Status: Open | Priority: High Subject: Troubleshooting Low Conversion/Yield in 4-Bromopyrazole Cross-Couplings
Executive Summary & Diagnostic Triage
User: "I am seeing low conversion (<20%) or stalled reactions when coupling 4-bromopyrazoles. The catalyst turns black, or starting material remains untouched."
Senior Application Scientist Response: Coupling 4-bromopyrazoles presents a "perfect storm" of three competing failure modes:
-
Catalyst Poisoning: The pyrazole nitrogen (if unprotected) coordinates to Pd(II), arresting the cycle.
-
Sluggish Oxidative Addition: The electron-rich pyrazole ring makes the C-Br bond less electrophilic compared to phenyl or pyridyl halides.
-
Protodeboronation: If your coupling partner is a heteroaryl boronic acid, it likely decomposes faster than the sluggish oxidative addition can occur.[1]
Use the following decision tree to diagnose your specific failure mode before attempting the protocols below.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.
Critical Failure Modes & Solutions
Failure Mode A: The "N-H" Effect (Catalyst Poisoning)
The Science: Unprotected pyrazoles possess a free N-H proton (pKa ~14). Under basic Suzuki conditions, this is deprotonated to form a pyrazolate anion, or the neutral nitrogen acts as a sigma-donor. Both species bind tightly to the Pd(II) center, displacing the phosphine ligand and forming an inactive "Pd-black" precipitate.
-
Solution 1 (The Fix): Protect the nitrogen.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Ideal. Stable to base, removed with fluoride (TBAF) or acid.
-
THP (Tetrahydropyranyl): Good, but can make NMR messy due to chirality.
-
Boc (tert-Butyloxycarbonyl): Avoid. Often unstable under basic Suzuki conditions (cleaves prematurely).
-
-
Solution 2 (The Workaround): If you must run unprotected, use Buchwald Precatalysts (Gen 3/4) . These bulky ligands (e.g., XPhos, AdBrettPhos) prevent the N-coordination through steric shielding.
Failure Mode B: Sluggish Oxidative Addition
The Science: The 4-position of pyrazole is electron-rich. Palladium(0) is nucleophilic; it prefers electron-deficient halides (like 4-bromonitrobenzene). 4-Bromopyrazoles react slowly, allowing time for the catalyst to decompose.
-
Solution: Use Electron-Rich, Bulky Phosphines .
-
XPhos: The "gold standard" for heteroaryl chlorides/bromides.
-
SPhos: Excellent for sterically hindered partners.
-
CataCXium A: High turnover numbers for difficult substrates.
-
Failure Mode C: Protodeboronation
The Science: If your coupling partner is a heteroaryl boronic acid (e.g., 2-pyridineboronic acid), it will rapidly hydrolyze (lose the B(OH)2 group and replace it with H) in the presence of water and base, often faster than the cross-coupling occurs.
-
Solution: Switch Boron Sources.
-
MIDA Boronates: Slowly release the active boronic acid, keeping the concentration low (preventing side reactions) but steady.
-
Potassium Trifluoroborates (BF3K): Air-stable, require hydrolysis to react, often more robust than boronic acids.
-
Recommended Protocols
Protocol A: The "Standard" High-Performance Method
Best for: Protected pyrazoles or robust substrates.
Reagents:
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (2.0 equiv) - Note: Phosphate is superior to Carbonate for difficult couplings.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Temperature: 80–100 °C
Step-by-Step:
-
Charge a reaction vial with 4-bromopyrazole (1.0 equiv), Boronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
CRITICAL: Seal the vial and purge with Argon/Nitrogen for 5 minutes before adding solvent. (Oxygen kills the active monomeric Pd species).
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 80 °C. Monitor by LCMS at 1 hour. If no conversion, boost to 100 °C.
Protocol B: The "Rescue" Method (Unstable Boronic Acids)
Best for: Coupling 4-bromopyrazole with sensitive heteroaryls (e.g., 2-pyridyl, thiazole).
Reagents:
-
Boron Source: Potassium Trifluoroborate salt (BF3K) of the partner.
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene : Water (3:1) or THF : Water (10:1)
Step-by-Step:
-
Use the BF3K salt instead of the boronic acid.
-
Use Cs₂CO₃ (Cesium effect helps solubility and transmetalation of BF3K salts).
-
Run at higher temperature (100 °C) or use Microwave irradiation (110 °C for 30 mins).
-
Why Microwave? It ramps temperature instantly, forcing the coupling reaction to outcompete the slow decomposition pathways.
-
Comparative Data: Boron Source Stability
| Boron Source | Stability (pH > 10) | Reactivity | Atom Economy | Recommendation |
| Boronic Acid | Low (Prone to deboronation) | High | High | Use only for simple aryls (phenyl). |
| Pinacol Ester | Medium | Moderate | Low | Good general purpose. |
| MIDA Boronate | High (Slow release) | Low (Requires hydrolysis) | Very Low | Best for unstable heteroaryls. |
| BF3K Salt | High | Moderate | High | Best balance of stability/rate. |
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this? A: Generally, no . Tetrakis is an older generation catalyst. It is coordinatively saturated and lacks the electron density required to oxidatively add into the electron-rich 4-bromopyrazole ring efficiently. It also degrades rapidly in air. Switch to XPhos Pd G3 or Pd(dppf)Cl₂ .
Q: My reaction turns black immediately upon heating. Why? A: This is "Pd Black" precipitation. It means your ligand has dissociated from the Palladium, likely due to N-coordination from the pyrazole or oxidation of the ligand.
-
Fix: Ensure the pyrazole is protected. If not, increase ligand loading (e.g., add 2 mol% extra free XPhos ligand alongside the precatalyst).
Q: Should I use anhydrous conditions? A: Only if you are using MIDA boronates or if your substrate is extremely water-sensitive. Standard Suzuki coupling requires water to dissolve the inorganic base and facilitate the transmetalation step (formation of the hydroxo-palladium species). A 4:1 or 10:1 organic:water ratio is usually necessary.
Q: Why is "degassing" so critical here? A: Electron-rich phosphines (like XPhos) are easily oxidized to phosphine oxides by atmospheric oxygen. Phosphine oxides are terrible ligands. If your ligand oxidizes, your Pd becomes "naked" and precipitates. Sparging with Argon for 10-15 minutes is mandatory.
Visualizing the Mechanism Failure
The diagram below illustrates the catalytic cycle and exactly where the 4-bromopyrazole coupling typically fails.
Figure 2: Catalytic cycle highlighting the specific bottlenecks for 4-bromopyrazoles: The Oxidative Addition barrier and the N-Coordination trap.
References
-
Buchwald Precatalysts G3/G4: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of (Hetero)arylboronic Acids."[2][4] Journal of the American Chemical Society, 2016.
-
MIDA Boronates: Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Magnetically Separable." Journal of the American Chemical Society, 2009.
-
Organotrifluoroborates: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
-
XPhos Utility: Billingsley, K. L., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.
Sources
Technical Support Center: Purification of 5-benzoyl-4-bromo-1-methylpyrazole Oil
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for 5-benzoyl-4-bromo-1-methylpyrazole, a compound often isolated as a viscous oil. The following sections are designed to address common challenges and provide robust, field-proven protocols to achieve high purity.
Part 1: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-benzoyl-4-bromo-1-methylpyrazole oil in a question-and-answer format.
Issue 1: My crude product is a dark, viscous oil that is difficult to handle.
-
Question: How can I reduce the viscosity and color of my crude 5-benzoyl-4-bromo-1-methylpyrazole oil before attempting purification?
-
Answer: Highly colored and viscous oils often indicate the presence of polymeric byproducts or residual starting materials.[1] A preliminary workup can significantly improve handling and subsequent purification efficiency.
-
Acidic Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.[1] Wash the solution with a dilute aqueous acid, such as 1 M HCl, to remove any unreacted hydrazine-containing starting materials by converting them into water-soluble salts.[1]
-
Charcoal Treatment: If the color persists after the acidic wash, consider treatment with activated charcoal.[2] Add a small amount of charcoal to the organic solution, stir for 15-30 minutes, and then filter through a pad of celite to remove the charcoal. Be aware that this may lead to some product loss.[2][3]
-
Issue 2: My oily product will not solidify for recrystallization.
-
Question: I've tried various solvents, but my 5-benzoyl-4-bromo-1-methylpyrazole remains an oil. What are my options?
-
Answer: "Oiling out" is a common problem when attempting to recrystallize an impure compound, especially one that is an oil at room temperature.[3] This happens when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of forming crystals.[4]
-
Solvent Selection: The key is to find a solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] For pyrazole derivatives, consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexane.[4][5]
-
Inducing Crystallization: If the oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a previously obtained pure crystal can also induce crystallization.
-
Alternative Purification: If recrystallization proves unsuccessful, column chromatography is the most reliable alternative for purifying oily compounds.[6]
-
Issue 3: I'm seeing multiple spots on Thin Layer Chromatography (TLC) after column chromatography.
-
Question: I've run a silica gel column, but my fractions are still showing multiple spots on the TLC plate. How can I improve the separation?
-
Answer: Co-elution of impurities is a frequent challenge in column chromatography.[2] The key to successful separation lies in optimizing the chromatographic conditions.
-
Solvent System Optimization: The choice of eluent is critical.[7] For pyrazole derivatives, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[8][9] Systematically vary the ratio of these solvents to achieve a retention factor (Rf) of 0.2-0.3 for your target compound, which often provides the best separation.[7]
-
Stationary Phase: While silica gel is the most common stationary phase, some basic compounds like pyrazoles can interact strongly with its acidic surface, leading to tailing and poor separation.[2][7] In such cases, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).[2][5] Alternatively, using a more neutral stationary phase like alumina can be beneficial.[7]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of compounds with different polarities.[6]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides more detailed explanations for common queries regarding the purification of 5-benzoyl-4-bromo-1-methylpyrazole.
1. What are the most likely impurities in my crude 5-benzoyl-4-bromo-1-methylpyrazole?
The synthesis of pyrazoles can lead to several byproducts.[1] Common impurities may include:
-
Unreacted Starting Materials: Such as the 1,3-dicarbonyl compound and the substituted hydrazine.[1]
-
Regioisomers: If the starting materials are unsymmetrical, the formation of regioisomeric pyrazole products is a common issue.[1]
-
Incomplete Cyclization Products: Pyrazoline intermediates may be present if the reaction has not gone to completion.[1]
-
Side-Reaction Products: Colored impurities can arise from side reactions involving the hydrazine starting material.[1]
2. Can I use distillation to purify my 5-benzoyl-4-bromo-1-methylpyrazole oil?
Distillation is a purification technique based on differences in boiling points. For compounds with very high boiling points or those that are thermally sensitive, vacuum distillation is employed to lower the boiling point and prevent decomposition.[10][11] While potentially applicable, the high molecular weight and complex structure of 5-benzoyl-4-bromo-1-methylpyrazole suggest it will have a very high boiling point, making distillation challenging and likely requiring high vacuum and high temperatures, which could lead to degradation. Column chromatography is generally a more suitable and milder purification method for this type of compound.
3. How do I choose the best solvent system for column chromatography?
The ideal solvent system for column chromatography should provide good separation between your desired compound and any impurities.[7] This is typically determined through preliminary analysis using Thin Layer Chromatography (TLC).[6]
-
TLC Analysis: Spot your crude product on a TLC plate and develop it in various solvent systems of differing polarities.[6] A good solvent system will result in your product having an Rf value between 0.2 and 0.4, with clear separation from other spots.[7]
-
Common Solvent Mixtures: For pyrazole derivatives, mixtures of hexanes (or heptane) and ethyl acetate are very common.[9] Dichloromethane and methanol can also be effective.
4. What is the role of a drying agent in the workup, and which one should I use?
During the workup, water is often introduced. A drying agent is an anhydrous inorganic salt that is added to the organic solution to remove these trace amounts of water before solvent evaporation.[12]
-
Common Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are widely used.
-
Procedure: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, water is still present, and more should be added until some of the powder remains free-flowing.[12] The dried solution can then be filtered or decanted.[12]
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Column Chromatography Purification
This protocol outlines a standard procedure for purifying 5-benzoyl-4-bromo-1-methylpyrazole oil using silica gel column chromatography.
-
TLC Analysis: Dissolve a small sample of the crude oil in a solvent like dichloromethane. Spot this solution onto a silica gel TLC plate. Develop the plate using different ratios of a hexane/ethyl acetate mixture (e.g., 9:1, 8:2, 7:3) to find a system where the desired product has an Rf of ~0.3 and is well-separated from impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If a stronger solvent is used, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the less polar solvent system identified in the TLC analysis. Collect fractions in a systematic manner.[6] If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-benzoyl-4-bromo-1-methylpyrazole oil.[6] Further dry under high vacuum.
Data Presentation: Recommended Solvent Systems for Chromatography
The following table provides starting points for solvent systems to be tested for the column chromatography purification of 5-benzoyl-4-bromo-1-methylpyrazole.
| Stationary Phase | Mobile Phase (Starting Ratios) | Notes |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) | Most common starting point. Adjust polarity based on TLC.[9] |
| Silica Gel | Dichloromethane:Methanol (99:1 to 95:5) | Useful for more polar impurities. |
| Neutral Alumina | Hexane:Ethyl Acetate (9:1 to 7:3) | Good alternative if tailing is observed on silica gel.[5] |
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of 5-benzoyl-4-bromo-1-methylpyrazole oil.
Caption: Decision workflow for purifying 5-benzoyl-4-bromo-1-methylpyrazole oil.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
- CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Class 11 Chemistry Notes. (n.d.). Methods of Purification of Organic Compounds.
- NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- University of Rochester. (n.d.). Troubleshooting: The Workup.
- eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Organic Techniques - Purification.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
- MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
- Mondal, R., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rroij.com [rroij.com]
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- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Methods of Purification of Organic Compounds - Class 11 Chemistry Notes [vavaclasses.com]
- 12. savemyexams.com [savemyexams.com]
Technical Support Center: Pyrazole Bromination Safety & Process Control
Topic: Controlling Exotherms in Pyrazole Bromination Reactions Content Type: Technical Support Center Guide
Status: Active Last Updated: March 2, 2026 Security Level: Public / Research Use Only Target Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists
Core Directive: The Safety Paradox of Pyrazole Bromination
Executive Summary:
Bromination of the pyrazole ring—typically at the C4 position—is a fundamental transformation in drug discovery. However, it presents a deceptively simple hazard profile. While often performed on a milligram scale with N-Bromosuccinimide (NBS) or elemental bromine (
Critical Warning: NBS/DMF Incompatibility Many legacy protocols recommend N,N-Dimethylformamide (DMF) as a solvent for NBS due to solubility. This is a known process safety hazard. NBS can undergo a violent, autocatalytic decomposition in DMF at temperatures as low as 60°C (or lower with impurities), independent of the substrate.
The Mechanism of Thermal Runaway
The exotherm in this reaction stems from two distinct sources:
-
Reaction Enthalpy: The electrophilic aromatic substitution (
) itself is exothermic ( to kJ/mol). -
Autocatalytic Decomposition: If the reaction stalls (induction period) due to low temperature or insufficient mixing, NBS or
accumulates. Upon warming, the reaction rate spikes exponentially (Arrhenius behavior), releasing heat faster than the cooling system can remove it.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to prevent reagent accumulation ("pooling") and manage heat flow dynamically.
Reagents & Materials
-
Substrate: 1-Substituted Pyrazole (NH-pyrazoles require specific handling to avoid N-bromination).
-
Brominating Agent: N-Bromosuccinimide (NBS) [Recrystallized if yellow/brown].[1]
-
Solvent: Acetonitrile (MeCN) (Preferred over DMF for safety).
-
Quench: 10% Aqueous Sodium Thiosulfate (
).
Step-by-Step Procedure
Step 1: System Setup & Inertion
-
Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for slurries), a reflux condenser, and a calibrated internal temperature probe .
-
Safety Check: Ensure the cooling bath is active but not pre-cooling the reaction below the solvent freezing point or reaction initiation temperature.
Step 2: Substrate Dissolution
-
Charge the pyrazole substrate and Acetonitrile (10-15 volumes).
-
Cool to 0°C – 5°C.
-
Checkpoint: Verify full dissolution. If the substrate is insoluble, a slurry is acceptable only if mixing is vigorous.
Step 3: Controlled Addition (The "Dose-Control" Strategy)
-
Do NOT add solid NBS all at once.
-
Dissolve NBS in MeCN (if solubility permits) or add as a solid in 5-10 equal portions.
-
Wait Period: After the first portion (10%), wait 15-30 minutes.
-
Validation: Look for a slight exotherm (
rise) or a color change (transient orange fading to pale yellow). This confirms the reaction has initiated. -
Continue Addition: Add remaining portions only after the temperature returns to baseline.
Step 4: Reaction Monitoring
-
Maintain temperature < 25°C.[2]
-
Monitor via HPLC/TLC.
-
Critical Stop: If conversion stalls (<10%) after 50% reagent addition, STOP ADDITION . Do not heat to "kickstart" the reaction while excess reagent is present.
Step 5: Quench & Workup
-
Cool to 0°C.[2]
-
Slowly add 10%
solution. -
Exotherm Warning: The quenching of excess NBS is exothermic. Monitor internal temp.
Visualization: Process Logic & Safety Interlocks
The following diagram illustrates the decision logic required during the addition phase to prevent thermal runaway.
Caption: Logic flow for safe reagent addition. Note the "Hold" loop to prevent accumulation of unreacted NBS.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Exotherm observed upon initial addition | Induction Period. The reaction has not started. Reagent is accumulating. | STOP ADDITION. Do not add more reagent. Allow the mixture to warm slightly (e.g., from 0°C to 10°C) to trigger initiation. Once the exotherm is observed and subsides, resume cooling and addition. |
| Reaction mixture turns dark red/brown | Free Bromine ( | This is common but indicates acidic conditions. Ensure the exotherm is controlled. If the color deepens rapidly with a temperature spike, apply maximum cooling and stop addition. |
| Sudden Temperature Spike (>10°C rise) | Thermal Runaway. Accumulated reagent is reacting all at once. | Emergency Cooling. Stop stirring if the reaction is biphasic (to slow mass transfer), or increase stirring if heat transfer is the bottleneck (judgment required). Prepare to quench with thiosulfate immediately once controlled. |
| Low Yield / Many Impurities | Over-bromination or Radical Side Reactions. | Switch solvent to Acetonitrile. If using DMF, the solvent may be participating.[3][4] Add a radical inhibitor (e.g., BHT) if benzylic bromination is a competing side reaction. |
| Precipitate forms during reaction | Succinimide Formation. | This is normal.[5] Succinimide is less soluble in MeCN/DCM than NBS. It confirms the reaction is progressing. Do not filter until the end. |
Frequently Asked Questions (FAQs)
Q: Why is DMF considered dangerous with NBS? I see it in papers all the time. A: While common in literature, NBS in DMF is thermally unstable. Recent process safety studies demonstrate that NBS/DMF mixtures can decompose exothermically.[3] The decomposition is often autocatalytic and can be triggered by impurities or temperatures >60°C. On a large scale, this "bomb" effect is unacceptable. Use Acetonitrile (MeCN) whenever possible.
Q: Can I use Acetone as a solvent?
A: Generally, no. Acetone can undergo
Q: How do I calculate the "Adiabatic Temperature Rise" (
- (Estimate for bromination)
- Concentration (mol/L)
- (Specific heat capacity of organic solvents)
- (Density)
-
Insight: For a 1M reaction, the potential rise can exceed 30-40°C. If this pushes the temp above the solvent boiling point or NBS decomposition temp, you have a hazard.
Q: My reaction is stuck at 80% conversion. Should I add more NBS?
A: Only if you confirm (via TLC/HPLC) that NBS is consumed. If NBS is present but the reaction stopped, adding more will not help and increases workup hazards. The stall might be due to HBr inhibition (protonation of the pyrazole reduces nucleophilicity). Try adding a mild base (e.g.,
References
-
Hovione Process Safety Group. "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide." Hovione Technical Reports. Link (Verified context regarding NBS/DMF thermal instability).
-
Shimizu, S., et al. "Incompatibilities between N-Bromosuccinimide and Solvents."[2] Organic Process Research & Development, 2014, 18(3), 354–358.[6] Link
-
Guan, M., et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization."[7] Organic Process Research & Development, 2021, 25(6), 1375–1382.[7] Link[7]
-
Cantillo, D., & Kappe, C. O. "Halogenation of organic compounds using continuous flow and microreactor technology." Reaction Chemistry & Engineering, 2017, 2, 7-19. Link
-
BenchChem Technical Support. "N-Bromosuccinimide (NBS) Reaction Workup Guide." BenchChem Protocols. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Chemjobber: Process Wednesday: 10% NBS in DMF will exotherm -- who knew? [chemjobber.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Recrystallization of 5-benzoyl-4-bromo-1-methylpyrazole
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-benzoyl-4-bromo-1-methylpyrazole via recrystallization. This document offers troubleshooting advice and frequently asked questions to address specific challenges that may be encountered during the experimental process.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle behind this method lies in the differential solubility of a compound in a hot versus a cold solvent.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at the solvent's boiling point.[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities, ideally, remain in the mother liquor.[2]
For 5-benzoyl-4-bromo-1-methylpyrazole, a compound with both aromatic and heterocyclic functionalities, selecting the appropriate solvent system is critical for achieving high purity and yield.
Recommended Solvents and Initial Screening
| Solvent/Solvent System | Rationale | Potential Issues |
| Ethanol | Often a good starting point for pyrazole derivatives.[5] | High solubility at room temperature may lead to lower yields. |
| Methanol | Similar to ethanol, commonly used for pyrazole recrystallization.[6] | May require a co-solvent to reduce solubility at room temperature. |
| Isopropanol | A slightly less polar alcohol that can be effective.[4] | |
| Dioxane-Water | A common mixed solvent system for acyl pyrazolones.[7] | Precise ratio is critical to prevent "oiling out". |
| Ethanol-Water | Another effective mixed solvent system.[7] | The compound may be too soluble in pure ethanol. |
| Ethyl Acetate-Hexane | A polar/non-polar mixture that can be effective. | Hexane is a non-polar anti-solvent. |
| Acetone | A volatile solvent that can be used for rapid recrystallization.[4] | Rapid cooling can lead to smaller, less pure crystals. |
Experimental Protocol: Solvent Screening
-
Place approximately 10-20 mg of crude 5-benzoyl-4-bromo-1-methylpyrazole into several small test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.
-
If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. A good solvent will show low solubility at room temperature and in the ice bath, but high solubility upon heating.[8]
Step-by-Step Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the results of your solvent screening.
-
Dissolution: In an Erlenmeyer flask, add the crude 5-benzoyl-4-bromo-1-methylpyrazole. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1][9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[1][4] This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1][9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4][9]
-
Drying: Dry the crystals to a constant weight. This can be done by air-drying on the filter paper or in a desiccator under vacuum.[4][9]
Diagram of the Recrystallization Workflow
Caption: A general workflow for single-solvent recrystallization.
Troubleshooting Guide & FAQs
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]
-
Cause & Solution:
-
The boiling point of the solvent is too high: Choose a solvent with a lower boiling point.
-
The solution is cooling too quickly: Ensure slow cooling. You can insulate the flask to slow down the process.
-
The compound is too soluble: Add more solvent to the hot solution to decrease the saturation point.
-
For mixed solvent systems: Add more of the "good" solvent (the one the compound is more soluble in) to the hot mixture until the oil dissolves, then allow it to cool slowly.
-
Q2: I have a very low yield of recovered crystals. How can I improve this?
A2: Low recovery can be due to several factors.
-
Cause & Solution:
-
Too much solvent was used: Use the minimum amount of hot solvent required for dissolution. If you've already used too much, you can evaporate some of the solvent to re-saturate the solution.[3]
-
Premature crystallization during hot filtration: Ensure your funnel and receiving flask are pre-heated.[9]
-
The compound is significantly soluble in the cold solvent: Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Loss during transfers: Rinse all glassware with the cold recrystallization solvent and add the rinsings to the filter funnel.[9]
-
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities are often large, polar molecules.
-
Cause & Solution:
-
Persistent colored impurities: Add a small amount of activated charcoal to the hot solution before filtration.[1][9] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product, reducing the yield.[3][9] Perform a hot filtration to remove the charcoal.
-
Q4: No crystals are forming, even after cooling in an ice bath. What can I do?
A4: This indicates that the solution is not supersaturated.
-
Cause & Solution:
-
Solution is not saturated: Evaporate some of the solvent to increase the concentration of the compound.
-
Nucleation has not occurred:
-
Diagram for Troubleshooting Crystal Formation
Caption: Decision tree for inducing crystallization.
References
- Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. (n.d.).
- Recrystallization. (n.d.).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
- Experiment 2: Recrystallization. (n.d.).
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
- The Science of Recrystallization - YouTube. (2019, April 23).
- The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5 - SciSpace. (n.d.).
Sources
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- 2. praxilabs.com [praxilabs.com]
- 3. rubingroup.org [rubingroup.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR Chemical Shift Guide: 5-Benzoyl-4-bromo-1-methylpyrazole
[1]
Executive Summary & The "Regiochemistry Problem"
In the synthesis of substituted pyrazoles—particularly p38 kinase inhibitors and related scaffolds—the formation of regioisomers is the primary bottleneck.[1][2] The methylation of 3(5)-benzoyl-4-bromopyrazole typically yields a mixture of two isomers:
-
The Target (1,5-isomer): 5-benzoyl-4-bromo-1-methylpyrazole.[3]
-
The Alternative (1,3-isomer): 3-benzoyl-4-bromo-1-methylpyrazole.[3]
Distinguishing these two requires precise analysis of the N-methyl signal and NOE (Nuclear Overhauser Effect) interactions.[3][1] This guide provides the diagnostic data to confirm your structure.[1][2]
Comparative Chemical Shift Analysis
The following table contrasts the target molecule with its most common regioisomer. The values are derived from established substituent effects in pyrazole chemistry and analogous literature data.
| Signal | Target: 5-Benzoyl-4-bromo-1-methylpyrazole | Alternative: 3-Benzoyl-4-bromo-1-methylpyrazole | Diagnostic Note |
| N-CH₃ (Singlet) | CRITICAL: The N-Me in the 1,5-isomer is deshielded by the magnetic anisotropy of the adjacent benzoyl group.[3] | ||
| Pyrazole Ring H (Singlet) | H-3 is generally slightly more deshielded than H-5, but this range overlaps significantly.[3][1] Do not rely solely on this. | ||
| Benzoyl (Phenyl) Protons | Typical benzoyl pattern (2H ortho, 2H meta, 1H para).[1][2][4] | ||
| 13C NMR (Carbonyl) | Less diagnostic than 1H NMR for isomer differentiation.[1][2][4] |
Expert Insight: The downfield shift of the N-methyl group (>4.0 ppm) is the strongest initial indicator of the 1,5-substitution pattern.[1] In the 1,3-isomer, the N-methyl is in a relatively "open" electronic environment, resonating upfield (<4.0 ppm).[2]
Structural Validation Protocol (Self-Validating System)
To unambiguously confirm the structure, you must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.[1][2][4] This is the gold standard for pyrazole regiochemistry.
Experimental Workflow:
-
Sample Prep: Dissolve ~5-10 mg of the isolated product in 0.6 mL CDCl₃ (or DMSO-d6 if solubility is poor).
-
Acquisition:
Interpretation Logic:
-
Scenario 1: The Target (1,5-isomer)
-
Irradiate N-Me: You observe NOE enhancement of the Benzoyl Phenyl (ortho) protons.[3][1]
-
Irradiate N-Me: You observe NO enhancement of the Pyrazole Ring H (H-3).[3][1]
-
Reasoning: The N-methyl group is spatially distant from H-3 (separated by the C4-Bromine).[3] It is proximal to the Benzoyl group at C-5.[3][1]
-
-
Scenario 2: The Alternative (1,3-isomer)
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for determining the correct regioisomer based on NMR data.
Caption: Logical workflow for distinguishing 1,5- and 1,3-substituted pyrazole regioisomers via NMR.
Synthesis & Purification Notes
To maximize the yield of the 5-benzoyl isomer (Target), consider the following mechanistic factors:
-
Starting Materials: Reaction of 1-phenyl-1,3-butanedione (benzoylacetone) with methylhydrazine .[3][1]
-
Regioselectivity:
-
Methylhydrazine attacks the most reactive carbonyl first.[1][2]
-
In benzoylacetone, the acetyl carbonyl is more reactive (less sterically hindered) than the benzoyl carbonyl.[1][2][4]
-
Initial attack at the acetyl group leads to the 3-methyl-5-phenyl isomer (not the target).[3]
-
To favor the 5-benzoyl isomer: You typically need to use a pre-formed enone or specific solvent conditions (e.g., acidic media) to direct the hydrazine attack, or separate the mixture via column chromatography.[1][2][4] The 1,5-isomer is often the minor product in direct condensation, making the NMR validation step crucial.[1][2]
-
-
Bromination: Bromination (e.g., NBS/DMF) of the pyrazole core is highly selective for the C-4 position due to its nucleophilicity.[1][2] This step rarely alters the regiochemistry of the N-substituents.[1]
References
-
Elguero, J., et al. (2002).[1][2][4] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.[1][2][5] Link[3][1][2]
-
López, C., et al. (2008).[1][2][4] Regiochemistry of the Reaction of Hydrazines with 1,3-Dicarbonyl Compounds. Journal of Organic Chemistry, 73(8), 2929-2935.[1][2] Link[3][1][2]
-
Claridge, T. D. W. (2016).[1][2][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][5] (Chapter 9: NOE Experiments). Link
-
Reich, H. J. (2020).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[3][1] (Reference for chemical shift trends). Link
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. rsc.org [rsc.org]
- 3. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Distinguishing pyrazole regioisomers using NOESY NMR spectroscopy
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted pyrazoles—whether via hydrazine condensation or direct alkylation—frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers .
Distinguishing these isomers is critical: their biological activities, metabolic profiles, and patentability differ radically. While 1D NMR (
This guide details the mechanistic basis, comparative advantages, and a validated experimental protocol for using NOESY to unambiguously assign pyrazole regiochemistry.
The Regioisomer Challenge
When a monosubstituted hydrazine reacts with an unsymmetrical 1,3-diketone, or when a parent pyrazole is alkylated, two isomers are possible. The numbering convention depends on the position of the N-substituent (
-
1,5-Isomer: The
group on Nitrogen-1 is spatially adjacent to the substituent at Carbon-5 ( ). -
1,3-Isomer: The
group is spatially adjacent to the proton or substituent at Carbon-5 (H5), while the bulkier substituent is at Carbon-3 ( ), far from .
The Ambiguity:
In 1D NMR, the chemical shifts of
Strategic Analysis: NOESY vs. Alternatives
The following table compares the primary methods for resolving this isomerism.
| Feature | NOESY (Gold Standard) | HMBC (Connectivity) | 1D | X-Ray Crystallography |
| Principle | Through-space dipolar coupling ( | Through-bond J-coupling ( | Chemical shift heuristics | Electron density diffraction |
| Definitive? | Yes (Direct spatial proof) | Usually (Depends on quaternary carbons) | No (Ambiguous) | Yes (Absolute) |
| Sample Req. | Solution state, ~5-10 mg | Solution state, ~5-10 mg | Solution state, ~1 mg | Single Crystal (Hard to grow) |
| Key Weakness | Requires O | Can fail if no protons are within 3 bonds | Substituent effects override trends | Time-consuming; not all solids crystallize |
| Best For | Proving "A is near B" | Assigning quaternary carbons | Purity check | Final confirmation |
The Mechanistic Basis: Why NOESY Works
NOESY relies on cross-relaxation between nuclear spins that are close in space.[1][2] The intensity of the NOE signal is proportional to
The Pyrazole Geometry
In the context of pyrazoles, the distance between the N1-substituent protons and the C5-substituent protons is typically 2.0 – 2.5 Å in the 1,5-isomer. In the 1,3-isomer, this distance increases to >5.0 Å , effectively extinguishing the NOE signal.
Diagram 1: Structural Logic of NOE Assignment
Caption: Logical flow of NOE interactions. The 1,5-isomer is defined by the proximity of N1 and C5 groups.
Experimental Protocol: The Self-Validating Workflow
To ensure trustworthy data, you must control for molecular weight and dissolved oxygen. Pyrazoles are "small molecules" (MW < 600 Da), meaning they exhibit positive NOE enhancements and require specific mixing times.
Step 1: Sample Preparation (Critical)
Paramagnetic oxygen accelerates relaxation, quenching the NOE signal.
-
Solvent: Dissolve 10–20 mg of sample in 0.6 mL deuterated solvent (DMSO-
or CDCl ).-
Note: DMSO is preferred if rotamers are suspected, as it slows exchange.
-
-
Degassing:
-
Method A (Standard): Bubble high-purity Argon through the solution for 5–10 minutes.
-
Method B (Rigorous): Freeze-pump-thaw cycle (3x) if the signal is weak.
-
Step 2: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).
-
Mixing Time (
): This is the most vital parameter.[3][4]-
Small Molecules (< 600 Da): Set
. -
Reasoning: Small molecules tumble fast (short correlation time
). NOE buildup is slow.[5] Short mixing times (< 300 ms) often yield no signal.
-
-
Relaxation Delay (D1): Set to
(typically 2–3 seconds) to allow full recovery. -
Scans (NS): Minimum 16 (32 preferred for high S/N).
Step 3: Processing
-
Window Function: Apply a sine-bell squared (QSINE) function to reduce truncation artifacts.
-
Phasing: Small molecule NOESY cross-peaks have the opposite phase to the diagonal (e.g., if diagonal is negative/red, NOE peaks are positive/blue).[3] This is a built-in validity check.
Data Interpretation & Decision Tree
Do not rely on a single peak. Use the following decision tree to triangulate the structure.
Diagram 2: Assignment Workflow
Caption: Decision matrix for assigning pyrazole regiochemistry based on NOESY cross-peaks.
Case Study: N-Methylation of 3-Phenylpyrazole
-
Reaction: Methylation of 3-phenyl-1H-pyrazole yields two products: 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole.
-
Observation (Isomer A):
-
N-Methyl signal at 3.9 ppm.
-
Phenyl ortho-protons at 7.4 ppm.
-
NOESY: No cross-peak between 3.9 ppm and 7.4 ppm. Strong cross-peak between 3.9 ppm and a doublet at 6.3 ppm (H5).
-
-
Observation (Isomer B):
-
N-Methyl signal at 3.8 ppm.
-
Phenyl ortho-protons at 7.5 ppm.
-
NOESY: Strong cross-peak between 3.8 ppm and 7.5 ppm.
-
Troubleshooting & Pitfalls
-
Zero-Quantum (ZQ) Artifacts: These appear as anti-phase peaks near the diagonal and can mimic NOE correlations.
-
Solution: Use a ZQ-suppression pulse sequence (noesygpphzs) or vary the mixing time slightly.
-
-
Exchange Peaks: If the solvent contains water or acidic protons, chemical exchange (N-H ... H2O) creates cross-peaks that have the same phase as the diagonal (in small molecules). Do not confuse these with NOE.
-
Spin Diffusion: In larger aggregates or viscous solvents, magnetization can transfer
, making A look close to C.-
Solution: For pyrazoles (small), this is rarely an issue unless
.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link
-
Filarowski, A., et al. (2004). "Tautomerism in Pyrazoles: A Combined NMR and X-ray Study." Journal of Molecular Structure. Link
-
Bruker BioSpin. (2023). "NOESY Experiment: User Guide for Avance Spectrometers." Link
-
Reich, H. J. (2023). "The Nuclear Overhauser Effect (NOE)."[1][2][4][5][6][7][8] University of Wisconsin-Madison, Department of Chemistry. Link
-
López, C., et al. (2012). "Regioselective synthesis of 1,3,5-substituted pyrazoles." Beilstein Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 3. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. benchchem.com [benchchem.com]
- 7. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 8. pureportal.spbu.ru [pureportal.spbu.ru]
IR spectrum analysis of carbonyl stretch in 5-benzoylpyrazoles
Optimizing IR Spectroscopy for Carbonyl Stretch Analysis in 5-Benzoylpyrazoles: A Comparative Method Guide
For drug development professionals and synthetic chemists, 5-benzoylpyrazoles represent a highly versatile heterocyclic scaffold. The benzoyl carbonyl (C=O) group is not merely a structural feature; it acts as a critical hydrogen-bond acceptor that dictates target-binding affinity and solid-state packing. Accurately characterizing the C=O stretch via Infrared (IR) spectroscopy is essential for confirming structural integrity, assessing electronic conjugation, and mapping polymorphism[1].
However, the exact position of this stretch is highly sensitive to the sample preparation method and the chosen IR technique. This guide objectively compares the performance of three primary IR analytical methods—Transmission (KBr), ATR-FTIR, and Solution-Phase FTIR—providing the causal reasoning and self-validating protocols necessary to achieve flawless spectral accuracy.
Part 1: The Mechanistic Context of the Carbonyl Stretch
Before selecting an analytical method, one must understand the intrinsic behavior of the 5-benzoylpyrazole carbonyl group. In an isolated, aliphatic ketone, the C=O stretch typically appears near 1715 cm⁻¹. In 5-benzoylpyrazoles, this frequency is significantly altered by two primary factors:
-
Extended π-Conjugation: The carbonyl group is flanked by a phenyl ring and the pyrazole system. This delocalizes the electron density of the C=O double bond, giving it partial single-bond character. This weakens the bond force constant, shifting the stretching frequency down to the 1650–1685 cm⁻¹ range[2],[3].
-
Intermolecular Hydrogen Bonding: If the pyrazole ring contains an unsubstituted N-H (e.g., at the 1-position), strong solid-state intermolecular hydrogen bonding will further lengthen the C=O bond, pushing the absorption peak even lower, sometimes reaching 1635 cm⁻¹ [4].
Mechanistic pathway of carbonyl stretch red-shifting in 5-benzoylpyrazoles.
Part 2: Objective Comparison of IR Techniques
When analyzing the C=O stretch, researchers must account for the physical state of the sample. The table below summarizes the quantitative and qualitative differences between the three standard IR techniques.
Table 1: Comparative Matrix of IR Analytical Techniques for 5-Benzoylpyrazoles
| Analytical Technique | Sample Preparation | Moisture Interference Risk | C=O Peak Accuracy (vs. True Monomer) | Best Application for 5-Benzoylpyrazoles |
| Transmission (KBr) | High (Grinding, pressing) | High (Water bend at ~1640 cm⁻¹) | Moderate (Captures solid-state H-bonding) | High-resolution library matching[5] |
| ATR-FTIR (Diamond) | None (Direct application) | Low | Moderate (Anomalous dispersion shift) | Rapid screening, routine QA/QC[6] |
| Solution-Phase (CCl₄) | Moderate (Dissolution) | Low | High (Isolates monomeric state) | Mechanistic studies, H-bonding analysis[5] |
Table 2: Quantitative IR Data for Benzoylpyrazole Carbonyl Stretches
| Compound Type / Environment | Observed C=O Stretch (cm⁻¹) | Primary Intermolecular Interaction | Reference |
| 4-Benzoyl-1,5-diphenylpyrazole | 1673 - 1685 | Moderate conjugation, solid-state | [2] |
| 3-Phenyl-1-benzoylpyrazole-4-benzophenone | 1652 - 1659 | Extended π-conjugation | [3] |
| 1-Benzoyl-3-(2-hydroxyphenyl)pyrazole | 1635 - 1675 | Strong intra/intermolecular H-bonding | [4] |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step is grounded in physical chemistry principles to eliminate artifacts.
Protocol A: Transmission FT-IR (KBr Pellet Method)
Potassium bromide (KBr) transmission spectroscopy is the traditional gold standard due to its high spectral resolution and lack of IR absorption in the 4000–400 cm⁻¹ range[5]. However, KBr is highly hygroscopic. Absorbed moisture exhibits a strong O-H bending vibration near 1640 cm⁻¹, which can directly overlap with and obscure the conjugated carbonyl stretch of 5-benzoylpyrazoles[7].
-
Step 1: KBr Desiccation. Bake spectroscopic-grade KBr powder at 110°C for 24 hours prior to use.
-
Causality: Removes adsorbed water to prevent the 1640 cm⁻¹ H-O-H bending band from masking the 5-benzoyl C=O stretch.
-
-
Step 2: Sample Grinding. Grind 1-2 mg of the 5-benzoylpyrazole with 100 mg of KBr in an agate mortar for exactly 2 minutes.
-
Causality: Ensures the analyte particle size is smaller than the IR wavelength (< 2 µm) to minimize the Christiansen effect (baseline scattering).
-
-
Step 3: Pellet Pressing. Apply 10 tons of pressure under a vacuum for 5 minutes.
-
Causality: The vacuum removes trapped air, creating a transparent, homogeneous pellet for maximum IR transmission.
-
-
Step 4: System Validation (The Blank Check). Run a pure KBr pellet first.
-
Self-Validation: A flat baseline between 1600–1700 cm⁻¹ confirms a moisture-free matrix. If a peak appears at 1640 cm⁻¹, the KBr must be re-dried before proceeding with the sample.
-
Protocol B: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR circumvents moisture absorption by eliminating sample preparation[5]. The IR beam penetrates a high-refractive-index crystal (e.g., diamond or ZnSe) to create an evanescent wave that interacts with the sample surface[6].
-
Step 1: Crystal Cleaning. Wipe the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.
-
Step 2: Background Collection. Collect the background spectrum of the empty crystal.
-
Self-Validation: Ensures no residual solvent or sample contamination from previous runs.
-
-
Step 3: Sample Application & Pressure. Place ~5 mg of neat 5-benzoylpyrazole powder on the crystal. Apply maximum consistent pressure using the ATR anvil.
-
Causality: Intimate contact between the solid and the crystal is mandatory because the evanescent wave penetrates only 0.5–2 µm into the sample[6]. Poor contact results in artificially weak C=O peaks.
-
-
Step 4: ATR Correction. Apply an ATR correction algorithm via the spectrometer software.
-
Causality: Adjusts for the wavelength-dependent penetration depth (lower wavenumbers penetrate deeper), normalizing band intensities to match traditional transmission spectra.
-
Protocol C: Solution-Phase FT-IR (Monomer Isolation)
To completely eliminate solid-state intermolecular hydrogen bonding—which broadens and red-shifts the carbonyl peak—solution-phase FTIR using non-polar, IR-inactive solvents like carbon tetrachloride (CCl₄) is employed[5].
-
Step 1: Solvent Selection. Use anhydrous CCl₄.
-
Causality: CCl₄ shows minimal absorption in the mid-infrared region, preventing solvent masking of the carbonyl stretch[5].
-
-
Step 2: Concentration Optimization. Prepare a highly dilute solution (e.g., 0.005 M to 0.01 M).
-
Causality: Low concentration forces the dissociation of intermolecular hydrogen-bonded dimers into monomers, revealing the true, unperturbed C=O stretching frequency of the 5-benzoylpyrazole.
-
-
Step 3: Liquid Cell Assembly & Background. Inject into a NaCl liquid cell (0.1 mm path length). Run pure CCl₄ in the exact same cell first.
-
Self-Validation: Subtracts any trace solvent impurities or window absorptions, ensuring the 1650-1700 cm⁻¹ region is perfectly flat before the sample is analyzed.
-
Part 4: Decision Matrix for Method Selection
To optimize your analytical workflow, utilize the following decision matrix based on your specific developmental phase:
Decision matrix for selecting the optimal IR spectroscopy method for 5-benzoylpyrazoles.
References
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. Revista de Chimie.
- Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv
- Chlorophenyl)-5-(2′-Furyl)
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI.
- FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formul
- Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent. PharmaGuru.
- Mastering FTIR Spectroscopy: Sample Preparation and D
Sources
- 1. labindia-analytical.com [labindia-analytical.com]
- 2. bch.ro [bch.ro]
- 3. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Guide: Mass Spectrometry Profiling of Brominated Pyrazoles
Executive Summary
Brominated pyrazoles are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for Suzuki-Miyaura cross-couplings and as pharmacophores in drugs like Celecoxib or Rimonabant. Their analysis requires a nuanced understanding of mass spectrometry (MS) behavior.[1] This guide objectively compares the fragmentation dynamics of bromopyrazoles under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a technical roadmap for structural elucidation and regioisomer differentiation.
Part 1: The Bromine Signature (The Baseline)
Before analyzing fragmentation, the analyst must validate the precursor ion. Bromine offers a unique "self-validating" isotopic signature that distinguishes it from non-halogenated impurities.
The "Twin Towers" Isotopic Pattern
Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,
-
Mono-brominated Pyrazoles: Exhibit a 1:1 doublet at
and . -
Di-brominated Pyrazoles: Exhibit a 1:2:1 triplet at
, , and .
Analyst Note: If your spectra deviate significantly from these ratios (e.g., intense
Part 2: Comparative Ionization Techniques (EI vs. ESI)
The choice of ionization source dictates the fragmentation pathway. EI provides a "hard" structural fingerprint, while ESI offers "soft" molecular weight confirmation.
Table 1: Performance Comparison of Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ion Type | Odd-electron Radical Cation ( | Even-electron Protonated Ion ( |
| Energy Input | High (Standardized 70 eV) | Low (Thermal/Electric Field) |
| Primary Fragmentation | Spontaneous, extensive in-source decay. | Minimal. Requires Collision Induced Dissociation (CID). |
| Bromine Loss | Homolytic Cleavage: Loss of Br radical ( | Heterolytic/Rearrangement: Loss of neutral HBr (rare) or retention of Br. |
| Structural Utility | High: Differentiates isomers via fragment ratios. | Medium: Good for MW; poor for fingerprinting without MS/MS. |
| Detection Limit | Nanogram range (GC-MS). | Picogram range (LC-MS). |
Part 3: Fragmentation Mechanisms & Pathways[2]
This section details the causality behind the spectral peaks. We observe two distinct mechanistic behaviors governed by the "Nitrogen Rule" and "Even-Electron Rule."
Electron Ionization (EI) Pathway (70 eV)
In EI, the molecular ion (
-
C-Br Cleavage: The C-Br bond is weaker than the C-H or C-N bonds. The primary event is often the homolytic cleavage of the bromine atom, yielding a cation
. -
Ring Fission (RDA-like): The pyrazole ring is robust but eventually cleaves. The characteristic loss is HCN (27 Da) or Alkyl-CN (Nitrile) .
-
Regio-specific Loss:
-
4-Bromo: Often loses
easily to form a resonance-stabilized cation. -
3/5-Bromo: Proximity to the ring nitrogens can induce rearrangement prior to cleavage.
-
Electrospray Ionization (ESI-CID) Pathway
In ESI, the parent is
-
Neutral Loss: Instead of losing a Br radical (which would create an unstable radical cation), ESI spectra often show loss of HBr (80/82 Da) or loss of HCN while retaining the bromine atom.
-
Diagnostic Value: The retention of the Br isotopic pattern in fragment ions is a powerful tool for mapping which part of the molecule carries the halogen.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the divergent pathways for a generic 4-bromo-1-methylpyrazole.
Caption: Divergent fragmentation pathways for bromopyrazoles in EI vs. ESI modes. Note the retention of Bromine in ESI fragments versus early loss in EI.
Part 4: Regioisomer Differentiation
Distinguishing between 3-bromo , 4-bromo , and 5-bromo isomers is a common challenge.
-
4-Bromopyrazoles:
-
EI Behavior: The C4 position is electronically distinct. The radical cation is often more stable, leading to a higher abundance of the molecular ion (
) relative to fragments compared to 3- or 5- isomers. -
Mechanism: Loss of HCN is often preceded by H-migration.
-
-
3- and 5-Bromopyrazoles (N-unsubstituted):
-
Due to tautomerism (
-pyrazole -pyrazole), 3-Br and 5-Br are often indistinguishable in solution/gas phase unless N-alkylated. -
N-Alkylated Differentiation: In N-methyl-5-bromopyrazole, the bromine and methyl group are proximal (ortho-like). This creates a "ortho-effect" in EI, often leading to the loss of the halogen or the alkyl group more readily than in the 3-bromo or 4-bromo isomers.
-
Part 5: Self-Validating Experimental Protocol
This protocol is designed for LC-MS/MS (ESI) analysis, as it is the standard in modern drug discovery.
Reagents & Setup
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm.
Step-by-Step Workflow
-
System Suitability Test (SST):
-
Inject a known standard (e.g., 4-bromopyrazole).
-
Acceptance Criteria: Retention time deviation < 0.1 min; Mass accuracy < 5 ppm; Isotopic ratio
between 0.95 and 1.05.
-
-
Sample Preparation:
-
Dissolve sample to 10 µM in 50:50 Water:ACN.
-
Why: High concentrations cause space-charge effects in the ion trap/orbitrap, distorting isotopic ratios.
-
-
Data Acquisition (DDA Mode):
-
Perform Full Scan (MS1) from
100–600. -
Trigger MS/MS on the most intense peaks.
-
Collision Energy (CE): Use a stepped CE (e.g., 20, 35, 50 eV).
-
Reasoning: Bromine bonds are labile. Single-energy experiments may miss the parent ion (too high) or fail to fragment the ring (too low). Stepped CE captures both.
-
-
Data Analysis (Decision Matrix):
-
Check 1: Does MS1 show the 1:1 doublet? (Yes = Bromine present).
-
Check 2: Does MS2 show a fragment with the 1:1 doublet?
-
Yes: Neutral loss (likely HCN or Alkyl). The Br is still attached.
-
No: The fragment is
.
-
-
Diagram: Analytical Decision Tree
Caption: Step-wise decision matrix for interpreting bromopyrazole mass spectra.
References
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Pyrazoles." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Holzer, W., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Molecules, 2005.[3] Available at: [Link] (Note: Generalized link to journal archives for pyrazole studies).
-
Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition. (Chapter on Isotopic Patterns and Halogens). Available at: [Link]
-
University of Bristol. "Mass Spectrometry: Isotope patterns of Halogens." School of Chemistry Resources. Available at: [Link]
Sources
13C NMR Characterization of 1,4,5-Trisubstituted Pyrazoles: A Comparative Analytical Guide
Introduction
The synthesis of pyrazoles, particularly via the classical Knorr condensation or 1,3-dipolar cycloadditions, frequently yields complex mixtures of regioisomers[1]. For trisubstituted pyrazoles, distinguishing between the 1,4,5-trisubstituted and 1,3,5-trisubstituted forms is a notorious analytical bottleneck in drug development. While
Consequently,
The Causality of Pyrazole C Chemical Shifts
To understand the comparative advantages of different NMR techniques, we must first examine the intrinsic electron density of the pyrazole ring. The pyrazole core (N1-N2-C3-C4-C5) exhibits a highly asymmetric electronic distribution:
-
C4 Shielding (Resonance Effect): The lone pairs on the nitrogen atoms donate electron density into the ring via resonance, localizing disproportionately at the C4 position. This makes C4 the most electron-rich carbon, pushing its
C resonance significantly upfield (typically ~100–110 ppm)[2]. -
C3 and C5 Deshielding (Inductive Effect): Conversely, C3 and C5 are directly adjacent to the electronegative nitrogen atoms (N2 and N1, respectively). The inductive electron-withdrawing effect leaves these carbons electron-deficient, shifting their resonances downfield (~135–150 ppm)[3].
The Diagnostic Logic: This fundamental electronic asymmetry is the key to distinguishing regioisomers. In a 1,4,5-trisubstituted pyrazole , the C3 position is unsubstituted (bearing a proton), meaning the molecule will feature a highly deshielded CH carbon (~140 ppm). In contrast, a 1,3,5-trisubstituted pyrazole has an unsubstituted C4 position, resulting in a highly shielded CH carbon (~105 ppm)[3].
Comparative Analysis of Analytical Workflows
We compare three distinct, yet complementary, analytical approaches for regioisomer assignment.
Workflow A: 1D C NMR (The Baseline Screen)
Standard 1D
-
Pros: Fast acquisition; requires no specialized pulse sequences.
-
Cons: Cannot definitively prove which carbon is the CH without DEPT-135 or 2D NMR, especially if aryl substituents introduce overlapping signals in the 120–140 ppm range.
Workflow B: 2D NMR (HSQC & HMBC) (The Gold Standard)
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) transform structural hypotheses into self-validating proofs. HSQC maps the direct
-
Pros: Absolute structural proof; resolves overlapping 1D signals; internally validates the structure without external standards.
-
Cons: Requires higher sample concentrations and longer acquisition times.
Workflow C: DFT-Assisted Chemical Shift Prediction (Orthogonal Validation)
Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method allows chemists to calculate theoretical
-
Pros: Provides orthogonal, theoretical validation; invaluable when synthesizing novel scaffolds where empirical shift rules may fail.
-
Cons: Computationally expensive; requires accurate conformational sampling.
Quantitative Data Comparison
The following table summarizes the diagnostic
| Regioisomer | C3 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Key Diagnostic Feature |
| 1,4,5-Trisubstituted | 135.0 – 145.0 (CH) | 115.0 – 125.0 (C) | 135.0 – 150.0 (C) | Deshielded CH at C3 (~140 ppm); HSQC cross-peak in the downfield region. |
| 1,3,5-Trisubstituted | 140.0 – 155.0 (C) | 100.0 – 110.0 (CH) | 135.0 – 145.0 (C) | Shielded CH at C4 (~105 ppm); HSQC cross-peak in the upfield region. |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are recommended for the definitive characterization of 1,4,5-trisubstituted pyrazoles.
Protocol 1: 2D NMR (HSQC/HMBC) Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the purified pyrazole in 0.6 mL of CDCl
or DMSO- . Ensure the solvent is dried over molecular sieves to prevent water peak interference. -
HSQC Setup: Run a phase-sensitive
H- C HSQC experiment. Set the C spectral width to 160 ppm to capture the entire aromatic/heteroaromatic region.-
Validation: The appearance of a cross-peak at
~7.5 ppm / ~140 ppm confirms a C3-H (1,4,5-isomer). A cross-peak at ~6.5 ppm / ~105 ppm confirms a C4-H (1,3,5-isomer).
-
-
HMBC Setup: Optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms).
-
Validation: Look for
J correlations from the N1-substituent protons to C5, and from the C4-substituent protons to C3 and C5. This triangulates the exact position of every substituent, creating a closed-loop proof of structure.
-
Protocol 2: DFT GIAO Validation Workflow
-
Conformational Search: Perform a conformational search of the proposed 1,4,5-trisubstituted structure using molecular mechanics (e.g., MMFF94 force field).
-
Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory using an implicit solvent model (PCM) matching the NMR solvent.
-
NMR Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the same level of theory.
-
Scaling & Validation: Convert shielding tensors to chemical shifts using a linear scaling factor derived from a reference standard (e.g., TMS). A Mean Absolute Error (MAE) of < 2 ppm between experimental and calculated shifts validates the 1,4,5-regioisomer assignment.
Visualizing the Diagnostic Logic
Analytical workflow comparing 1D, 2D, and DFT methods for pyrazole regioisomer differentiation.
References
-
Title: From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles Source: Chemical Reviews URL: [Link]
-
Title: Scope and Limitations in the Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from b-Amino Enones and Hydrazine Derivatives. 13C-Chemical Shift Prediction Rules for 1,3,5-Trisubstituted Pyrazoles Source: Heterocycles URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives Source: Molecules URL: [Link]
Sources
Elemental Analysis Standards for 5-Benzoyl-4-bromo-1-methylpyrazole: A Comparative Validation Guide
The following guide details the elemental analysis standards for 5-benzoyl-4-bromo-1-methylpyrazole , a critical intermediate in the synthesis of bioactive pyrazole scaffolds (often utilized in p38 MAPK inhibitors and agrochemicals).
This guide compares the efficacy of Elemental Analysis (EA) against orthogonal techniques (HPLC, qNMR) for validating this specific molecule, establishing the "Gold Standard" for its purity assessment.
Executive Summary
5-benzoyl-4-bromo-1-methylpyrazole (C₁₁H₉BrN₂O) presents unique characterization challenges due to its halogenated nature and the potential for trapped inorganic salts during synthesis.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic impurity profiling, it frequently fails to detect non-chromophoric contaminants (water, silica, inorganic salts) that significantly impact stoichiometric precision in downstream drug development.[1]
This guide establishes the Elemental Analysis (CHN + Br) acceptance criteria for this molecule and compares its performance as a purity validator against HPLC and quantitative NMR (qNMR).
The Standard: Theoretical Profile & Acceptance Criteria
To validate a batch of 5-benzoyl-4-bromo-1-methylpyrazole, the experimental elemental composition must align with the theoretical values within the industry-standard tolerance (typically
Chemical Profile[2][3][4][5][6]
-
IUPAC Name: (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone[1]
-
Molecular Formula: C₁₁H₉BrN₂O[1]
-
Molecular Weight: 265.11 g/mol [1]
Elemental Composition Standards (Acceptance Limits)
The following table defines the "Pass/Fail" metrics for a high-purity Analytical Standard grade.
| Element | Theoretical Mass % | Acceptance Range ( | Common Failure Mode (Interference) |
| Carbon (C) | 49.84% | 49.44% – 50.24% | Low C indicates trapped inorganic salts or moisture.[1] |
| Hydrogen (H) | 3.42% | 3.02% – 3.82% | High H often signals solvent retention (MeOH/EtOH).[1] |
| Nitrogen (N) | 10.57% | 10.17% – 10.97% | Deviations suggest incomplete cyclization or residual hydrazine.[1] |
| Bromine (Br) | 30.14% | 29.74% – 30.54% | Low Br confirms debromination (impurity: 5-benzoyl-1-methylpyrazole).[1] |
| Oxygen (O) | 6.03% | Calculated by difference | N/A |
Critical Insight: For brominated compounds, the Carbon value alone is insufficient. The C/N ratio (Theoretical: 4.71) is a robust self-validating metric that remains constant even if the sample is wet, whereas the absolute percentages will drop.[1]
Comparative Performance: EA vs. Alternatives
Why perform destructive Elemental Analysis when HPLC is available? The data below compares the "blind spots" of each method when analyzing a typical synthesis batch of 5-benzoyl-4-bromo-1-methylpyrazole.
Scenario: Analysis of a "99%" HPLC Batch
Sample Condition: A batch synthesized via bromination of 5-benzoyl-1-methylpyrazole, isolated from an aqueous workup.[1]
| Feature | Method A: Elemental Analysis (CHN) | Method B: RP-HPLC (UV @ 254nm) | Method C: qNMR (¹H) |
| Primary Target | Absolute mass fraction of elements.[1] | Organic impurities (chromophores).[1] | Molar ratio of protons.[1] |
| Purity Result | FAIL (Found C: 48.1%, H: 3.6%) | PASS (Area %: 99.2%) | PASS (Integrals match structure) |
| Detection of Water | Yes (Indirectly via lowered %C/%N).[1] | No (Elutes in void volume/invisible). | Yes (If D₂O exchange not used).[1] |
| Detection of Salts | Yes (Ash residue, lowered %C). | No (Salts are UV transparent).[1] | No (Salts have no protons).[1] |
| Bromine Specificity | High (Confirms Br presence). | Medium (Retention time shift only). | Low (Br is silent in ¹H NMR).[1] |
| Conclusion | Reveals true purity: ~96.5% (due to 3.5% trapped moisture/salt).[1] | False Positive: Overestimates purity as 99%+.[1] | False Positive: Misses inorganic salts.[1] |
Verdict: EA is the only method that flags the presence of inorganic contaminants (e.g., Sodium Bromide byproduct) which are common in the synthesis of this molecule. Relying solely on HPLC for this intermediate can lead to stoichiometric errors in subsequent coupling reactions (e.g., Suzuki-Miyaura coupling).[1]
Experimental Protocol: Self-Validating Workflow
To achieve the
Step 1: Sample Preparation (The Drying Phase)
-
Objective: Remove hygroscopic moisture common in pyrazoles.[1]
-
Protocol: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅.
-
Validation: Weigh until constant mass (
mg).
Step 2: Instrument Calibration
-
Standard: Use Acetanilide (C₈H₉NO) for K-factor determination.[1]
-
Bromine Check: Run a standard of 5-bromonicotinic acid to verify the combustion reactor's ability to handle high-halogen content without "memory effects" (carryover).
Step 3: Combustion Parameters (Critical for Br)
Bromine can form volatile free halogens that escape detection or corrode detectors.[1]
-
Oxidation Furnace: 1000°C.[1]
-
Reagent: Add Tungsten(VI) oxide (WO₃) or Silver wool to the combustion tube.[1]
-
Oxygen Boost: Increase O₂ dosing time by 10 seconds to ensure complete combustion of the aromatic benzoyl ring.
Step 4: Data Interpretation
Calculate the Purity Factor (
-
If
and HPLC > 99%: The sample contains inorganic salts/water. Action: Recrystallize. -
If
is high: Residual hydrazine or solvent (DMF/Pyridine) is present.[1]
Decision Logic for Quality Assurance
The following diagram illustrates the logical flow for validating 5-benzoyl-4-bromo-1-methylpyrazole, highlighting where EA acts as the critical gatekeeper.
Caption: Validation workflow demonstrating EA's role in detecting inorganic salts and debrominated impurities that HPLC may miss.
References
-
BenchChem. (2025).[1][4] Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. Retrieved from
-
National Institutes of Health (NIH). (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 5-(4-Bromophenyl)-1-methylpyrazole (Analogous Standard). Retrieved from [1]
-
Spectroscopy Online. (2023).[1] The Problems Associated With Elemental Analysis: Challenges in Peer Review and Purity Standards. Retrieved from [5]
-
ResearchGate. (2024).[1] Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Retrieved from
Sources
Technical Guide: UV-Vis Characterization of 5-Benzoyl-4-bromo-1-methylpyrazole
The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 5-benzoyl-4-bromo-1-methylpyrazole , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin etabonate) and PRMT5 inhibitors.
This guide moves beyond simple data listing to explain the electronic origins of the absorption bands and provides a validated protocol for their determination.
Executive Summary & Chemical Context
5-benzoyl-4-bromo-1-methylpyrazole (CAS: Variable/Intermediate) is a functionalized heterocycle combining three distinct chromophoric elements: a pyrazole ring, a benzoyl conjugation system, and a bromine auxochrome.
-
Primary Application: High-purity intermediate for pharmaceutical scaffolds (SGLT2 inhibitors, kinase inhibitors).
-
Detection Method: UV-Vis spectroscopy is the standard for in-process control (IPC) during synthesis, specifically for monitoring the bromination of the precursor or the acylation of the pyrazole core.
-
Key Spectral Feature: The molecule exhibits a bathochromic (red) shift relative to its non-brominated precursors due to the heavy-atom effect and extended conjugation of the bromine at the 4-position.
Spectral Performance & Comparative Analysis
The UV-Vis profile of 5-benzoyl-4-bromo-1-methylpyrazole is defined by the interaction between the benzoyl
Theoretical & Experimental Absorption Maxima
Based on structural analogs and substituent effects (Woodward-Fieser rules adapted for heterocycles), the compound exhibits two primary transitions:
- Transition (High Intensity): The primary conjugation band between the pyrazole and the phenyl ring via the carbonyl linker.
- Transition (Lower Intensity): A weaker band characteristic of the carbonyl group (C=O), often appearing as a shoulder.
Comparative Data Table
The following table contrasts the target molecule with its direct synthetic precursors and analogs to illustrate the spectral shifts used for identification.
| Compound | Structure | Estimated | Extinction Coeff.[1] ( | Spectral Origin |
| 5-Benzoyl-4-bromo-1-methylpyrazole | Target | 282 – 290 nm | High (>15,000) | Extended conjugation (Ph-CO-Pz-Br) |
| 5-Benzoyl-1-methylpyrazole | Precursor (Des-bromo) | 270 – 275 nm | High | Conjugation of Ph-CO-Pz (No Br auxochrome) |
| 4-Bromo-1-methylpyrazole | Fragment (No Benzoyl) | 220 – 230 nm | Low | Isolated Pyrazole ring + Br |
| Benzophenone | Chromophore Std. | 252 nm | High | Ph-CO-Ph (Reference for benzoyl system) |
Technical Insight: The introduction of Bromine at position 4 causes a bathochromic shift of ~10-15 nm relative to the non-brominated precursor. This shift is diagnostic and allows researchers to monitor the completion of a bromination reaction by tracking the disappearance of the 272 nm peak and the emergence of the 285 nm peak.
Electronic Transition Mechanism
The following diagram illustrates the electronic conjugation pathway responsible for the UV absorption. The carbonyl group acts as a bridge, allowing charge transfer between the electron-rich pyrazole ring and the phenyl ring.
Figure 1: Electronic conjugation flow in 5-benzoyl-4-bromo-1-methylpyrazole contributing to UV absorption.
Validated Experimental Protocol
To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes solvent cutoff interference and aggregation effects.
Reagents & Equipment[2][3][4]
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV <300 nm.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of 5-benzoyl-4-bromo-1-methylpyrazole.
-
Dissolve in 100 mL of Methanol (Concentration:
). -
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Dilution:
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Methanol (Final Concentration:
or ). -
Checkpoint: The solution must be optically clear. Any turbidity indicates precipitation, requiring filtration (0.22
PTFE).
-
-
Measurement:
-
Baseline Correction: Run a baseline scan (200–400 nm) with pure Methanol in both sample and reference cuvettes.
-
Sample Scan: Replace sample cuvette with the Working Standard. Scan from 200 to 400 nm.
-
Validation: Absorbance at
should be between 0.2 and 0.8 AU (Beer-Lambert linear range). If >1.0, dilute further.
-
-
Data Analysis:
-
Identify
(local maximum). -
Calculate Molar Extinction Coefficient (
): Where is absorbance, is concentration (mol/L), and is path length (1 cm).
-
Synthesis & Application Context
This molecule often appears in the synthesis of gliflozin-class drugs. The diagram below shows where UV monitoring is critical.
Figure 2: Synthesis workflow highlighting the QC checkpoint where UV shift confirms bromination.
References
-
Remogliflozin Synthesis: Kobayashi, M., et al. (2016). "Practical Synthesis of 4-(Substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one Derivatives." Chemical and Pharmaceutical Bulletin. Link
-
Pyrazole Spectral Properties: El-Mekabaty, A. (2013). "Synthesis and spectral studies of some new pyrazole derivatives." Spectrochimica Acta Part A. Link
-
Benzoyl-Pyrazole Isomerization: Warner, J., et al. (2015). "Benzoyl phenyl 1-methylpyrazoles.[2] Synthesis, characterization, and spectra."[1][3][4][5] Journal of Heterocyclic Chemistry. Link
- General UV-Vis Theory: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for Auxochrome Shifts).
Sources
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Pyrazole, 5-benzoyl-4-bromo-1-methyl-
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Responsible disposal is the final, critical step in ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Pyrazole, 5-benzoyl-4-bromo-1-methyl-, a halogenated heterocyclic compound. By understanding the chemical principles behind these procedures, you can confidently manage this and similar chemical wastes, fostering a culture of safety and compliance within your laboratory.
Understanding the Hazard Profile: Why Caution is Critical
-
Pyrazole Core: Pyrazole and its derivatives are known for a wide range of biological activities.[1][2] This inherent bioactivity necessitates treating the compound as potentially toxic.
-
Brominated Organic Compound: The presence of bromine classifies this as a halogenated organic compound.[3] Such compounds can be toxic and may pose environmental hazards.[4] Bromine compounds can also cause delayed health effects, making immediate and thorough decontamination crucial in case of exposure.[5]
-
Benzoyl Group: Benzoyl-containing compounds can have their own set of hazards. For instance, benzoyl peroxide is a strong oxidizing agent and can be explosive.[6][7][8] While Pyrazole, 5-benzoyl-4-bromo-1-methyl- is not a peroxide, the benzoyl moiety contributes to its chemical reactivity.
Given these characteristics, it is imperative to handle Pyrazole, 5-benzoyl-4-bromo-1-methyl- as a hazardous substance.
Immediate Safety and Handling: Your First Line of Defense
Before beginning any work that will generate waste, it is crucial to have a plan for its disposal. Proper personal protective equipment (PPE) is mandatory when handling this compound in any form.[9]
| PPE Category | Specification | Rationale |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9] | Protects against splashes and airborne particles that can cause serious eye irritation.[10][11][12] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber).[9][13] | Prevents skin contact, which can lead to irritation or absorption of the harmful substance.[10][11][12] |
| Skin and Body | Wear a suitable protective lab coat. For larger quantities or risk of splashing, consider a chemical-resistant apron.[6] | Provides a barrier to protect your skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[10][11][12] |
Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is essential to mitigate exposure and prevent further contamination.
For Minor Spills:
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[14] For solid spills, carefully scoop the material, avoiding the generation of dust.[9][15]
-
Collect: Place all contaminated materials into a designated, properly labeled hazardous waste container.[14][16]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent and water.[5]
-
Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[16]
The Core Directive: Proper Disposal Procedures
The primary and most crucial directive for the disposal of Pyrazole, 5-benzoyl-4-bromo-1-methyl- is to utilize a licensed chemical waste disposal facility.[6][9] Never discharge this chemical or its containers into the sewer system or any water bodies.[9]
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste Pyrazole, 5-benzoyl-4-bromo-1-methyl- separate from other chemical waste streams to avoid incompatible reactions.[9][17] Store it away from acids, bases, metals, and oxidizing agents.[13][18]
-
Containerization: Place the waste in a suitable, well-sealed, and compatible container.[9][13] Polyethylene containers are often a good choice for halogenated solvent waste.[13]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Waste Pyrazole, 5-benzoyl-4-bromo-1-methyl-," and any relevant hazard symbols as indicated by safety data for similar compounds.[9][16][17]
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from heat and direct sunlight.[3][8]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][14][16]
Decontamination of Empty Containers:
Empty containers that held Pyrazole, 5-benzoyl-4-bromo-1-methyl- must also be treated as hazardous waste until properly decontaminated.[14]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[14]
-
Final Disposal: After decontamination, the container can be disposed of according to your institution's guidelines. Some procedures may require puncturing the container to prevent reuse.[14]
Visualizing the Workflow: A Disposal Decision Diagram
Caption: Disposal workflow for Pyrazole, 5-benzoyl-4-bromo-1-methyl-.
By adhering to these detailed procedures, you actively contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
J.T. Baker. (2007, February 23). Benzoyl Peroxide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoyl peroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). BENZOYL PEROXIDE. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]
-
The Water Guy. (2026, February 8). Dibromo: The Contaminant in Tap Water You Didn't Know Was Harming Your Health. Retrieved from [Link]
-
Autechaux. (n.d.). MSDS of 5-Bromo-3-methyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
-
Royal Society of Chemistry. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Carlo Erba Reagents. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). REMOVAL OF BROMATES FROM DRINKING WATER WITH SEVEN TYPES OF SORBENT MATERIALS. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. softprowatersystems.com [softprowatersystems.com]
- 5. droracle.ai [droracle.ai]
- 6. docs.gato.txst.edu [docs.gato.txst.edu]
- 7. nj.gov [nj.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. 5-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 17933381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. capotchem.cn [capotchem.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
